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  • Product: 4-(Phenylsulfamoyl)benzeneboronic acid
  • CAS: 2096334-44-8

Core Science & Biosynthesis

Foundational

4-(Phenylsulfamoyl)benzeneboronic acid chemical structure and physical properties

An In-depth Technical Guide to 4-(Phenylsulfamoyl)benzeneboronic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Two Pharmacophores In the landscape of modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(Phenylsulfamoyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 4-(Phenylsulfamoyl)benzeneboronic acid emerges as a molecule of significant interest, embodying the convergence of two powerful chemical motifs: the sulfonamide and the boronic acid. The sulfonamide group is a classic feature in a multitude of approved drugs, renowned for its ability to act as a bioisostere and engage in critical hydrogen bonding interactions with biological targets.[1][2] Concurrently, the boronic acid functional group has seen a meteoric rise in prominence, transitioning from a synthetic curiosity to a key component in FDA-approved therapeutics like Bortezomib.[3][4][5] This is largely due to its unique ability to form reversible covalent bonds with diols, a feature present in many biological molecules, and its utility as a versatile synthetic intermediate.[6][7]

This guide provides a comprehensive technical overview of 4-(Phenylsulfamoyl)benzeneboronic acid, detailing its chemical and physical properties, exploring its therapeutic potential by examining the roles of its constituent moieties, and providing a detailed synthetic protocol.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

Chemical Structure and Identifiers:

  • IUPAC Name: [4-(phenylsulfamoyl)phenyl]boronic acid

  • Molecular Formula: C₁₂H₁₂BNO₄S[8]

  • Molecular Weight: 277.10 g/mol [8]

Physicochemical Data Summary:

The properties of 4-(Phenylsulfamoyl)benzeneboronic acid can be inferred from closely related analogs. The electron-withdrawing nature of the sulfamoyl group is expected to influence the acidity (pKa) of the boronic acid moiety.

PropertyValue (Estimated or from Analogs)Source
Physical Form Expected to be a solid.[9][12]
Melting Point Analog 4-(Methanesulfonyl)phenylboronic acid: 289-293 °C
pKa The pKa for 4-(N-allylsulfamoyl)-phenylboronic acid is 7.4 ± 0.1, which is significantly lower than that of unsubstituted phenylboronic acid (8.8 ± 0.1).[13]
Solubility Boronic acids exhibit good solubility in polar solvents.[12]

This significant shift in pKa for the sulfamoyl-substituted analog is a critical insight for drug developers.[13] A lower pKa means the boronic acid will exist to a greater extent in its charged, trigonal boronate form at physiological pH (around 7.4). This is crucial for its ability to interact with biological targets, particularly the active sites of enzymes.

The Scientific Rationale: A Dual-Function Molecule

The therapeutic potential of 4-(Phenylsulfamoyl)benzeneboronic acid stems from the combined properties of its two key functional groups.

The Boronic Acid "Warhead": A Versatile Covalent Binder

The boronic acid group is not merely a passive structural element. Its boron atom can reversibly form covalent adducts with nucleophilic residues like serine, threonine, or lysine within the active sites of proteins.[14] This reversible covalent inhibition mechanism can lead to high-affinity binding and enhanced potency.[14] Furthermore, the ability of boronic acids to interact with diols on cell surface saccharides is being explored for enhancing cellular uptake and delivery of therapeutic agents.[6]

The Sulfonamide Scaffold: A Proven Pharmacophore

The sulfonamide group is a linchpin in medicinal chemistry. It is a key feature in antibacterial "sulfa drugs" that act by inhibiting folic acid synthesis in bacteria.[15] Beyond this, sulfonamides are potent inhibitors of various enzymes, most notably carbonic anhydrases (CAs), which are implicated in conditions like glaucoma and certain cancers.[1][16][17] The sulfonamide moiety typically binds to a zinc ion within the active site of these metalloenzymes.[1] Its presence in a molecule can also confer desirable physicochemical properties, such as improved water solubility and bioavailability.[1]

Logical Relationship: Synergistic Targeting

The combination of these two moieties in a single molecule opens up intriguing possibilities for designing dual-target or highly specific inhibitors.

G cluster_0 4-(Phenylsulfamoyl)benzeneboronic Acid cluster_1 Potential Biological Targets A Boronic Acid Moiety B(OH)₂ C Serine/Threonine Proteases (e.g., β-Lactamases) A->C Reversible Covalent Inhibition D Metalloenzymes (e.g., Carbonic Anhydrases, MMPs) A->D Potential Synergistic Binding B Sulfonamide Moiety -SO₂NH- B->D Coordination to Metal Ion (e.g., Zn²⁺)

Caption: Logical diagram of the dual-targeting potential.

Experimental Protocol: Synthesis of a Sulfonamide-Substituted Phenylboronic Acid

The synthesis of these molecules is crucial for their further investigation. The following protocol is a representative example adapted from the synthesis of a structurally similar compound, 4-(N-allylsulfamoyl)phenylboronic acid, which provides a robust framework for accessing the target molecule.[13] The key transformation is a lithium-halogen exchange followed by electrophilic trapping with a borate ester at low temperature.[3][18]

Workflow: Synthetic Pathway

workflow start Starting Material (e.g., 4-Bromobenzenesulfonamide) step1 Step 1: Sulfonamide Formation React with Phenylamine start->step1 step2 Step 2: Lithiation Add n-Butyllithium at -78°C step1->step2 step3 Step 3: Borylation Trap with Triisopropyl Borate step2->step3 step4 Step 4: Hydrolysis Acidic Workup step3->step4 end Final Product 4-(Phenylsulfamoyl)benzeneboronic Acid step4->end

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Causality Behind Experimental Choices:

    • Low Temperature (-78°C): The lithiation step is performed at very low temperatures (typically using a dry ice/acetone bath) to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate.

    • Inert Atmosphere (Argon/Nitrogen): Organolithium reagents are extremely sensitive to air and moisture. An inert atmosphere is essential to prevent quenching of the reagent and ensure the reaction proceeds to completion.

    • Triisopropyl Borate: This borate ester is used as the boron source. Its bulky isopropyl groups help to prevent the formation of over-alkylation products (triarylboranes).

    • Acidic Workup: The final hydrolysis step with acid is necessary to convert the initially formed boronate ester into the desired boronic acid.

1. Preparation of N-Phenyl-4-bromobenzenesulfonamide (Intermediate): a. To a solution of 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of aniline and a slight excess of a non-nucleophilic base (e.g., triethylamine). b. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). c. Perform an aqueous workup to remove the triethylamine hydrochloride salt. Wash the organic layer with dilute acid, then water, and finally brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.

2. Synthesis of 4-(Phenylsulfamoyl)benzeneboronic Acid: a. Dissolve the N-phenyl-4-bromobenzenesulfonamide intermediate in a dry, aprotic solvent (e.g., a mixture of THF and toluene) in a flame-dried flask under an argon atmosphere. b. Cool the solution to -78°C using a dry ice/acetone bath. c. Slowly add a solution of n-butyllithium (typically 1.1 equivalents) dropwise via syringe, maintaining the low temperature. Stir for 30-60 minutes. d. To this solution, add triisopropyl borate (typically 1.2-1.5 equivalents) dropwise, ensuring the temperature remains below -70°C. e. Allow the reaction to stir at -78°C for several hours, then let it warm slowly to room temperature overnight. f. Quench the reaction by carefully adding an acidic solution (e.g., 1M HCl). g. Extract the product into an organic solvent like ethyl acetate. h. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. i. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 4-(Phenylsulfamoyl)benzeneboronic acid.

Applications and Future Directions

The unique structure of 4-(Phenylsulfamoyl)benzeneboronic acid makes it a compelling candidate for several areas of drug discovery and chemical biology.

  • Enzyme Inhibition: This molecule is a prime candidate for screening against metalloenzymes like carbonic anhydrases and matrix metalloproteinases (MMPs), as well as serine proteases such as β-lactamases, which are involved in antibiotic resistance.[1][19]

  • Chemical Biology Probes: The boronic acid moiety can be used to develop chemical sensors for the detection of carbohydrates and other diol-containing biomolecules.[6]

  • Cross-Coupling Reactions: As a substituted arylboronic acid, it is a valuable building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for further drug development.

The continued exploration of boronic acid chemistry, coupled with the proven track record of the sulfonamide pharmacophore, positions compounds like 4-(Phenylsulfamoyl)benzeneboronic acid as exciting starting points for the development of novel therapeutics.[5][7]

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. ScienceOpen. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information. [Link]

  • Sulfenamido-Sulfonamides as Inhibitors of Carbonic Anhydrase Isozymes I, II And IV. Semantic Scholar. [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]

  • (4-(N-Benzylsulfamoyl)phenyl)boronic acid. MilliporeSigma. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Center for Biotechnology Information. [Link]

  • 4-(Phenylsulfamoyl)benzeneboronic acid-250mg. Worldwide Life Sciences. [Link]

  • 4-(N-Propionylsulfamoyl)phenylboronic acid — Chemical Substance Information. NextSDS. [Link]

  • 4-(Benzylcarbamoyl)benzeneboronic acid. PubChem. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Design and discovery of boronic acid drugs. PubMed. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Phenylboronic acid catalyzed synthesis of polysubstituted 1,4-dihydropyridines as potent antioxidant agents: Docking and ADMET study. ScienceDirect. [Link]

Sources

Exploratory

Synthesis pathways and precursors for 4-(Phenylsulfamoyl)benzeneboronic acid

An In-depth Technical Guide to the Synthesis of 4-(Phenylsulfamoyl)benzeneboronic Acid Abstract 4-(Phenylsulfamoyl)benzeneboronic acid is a valuable bifunctional building block in modern organic synthesis and medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-(Phenylsulfamoyl)benzeneboronic Acid

Abstract

4-(Phenylsulfamoyl)benzeneboronic acid is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its utility primarily stems from the presence of a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and a sulfonamide group, a prevalent pharmacophore in numerous therapeutic agents. This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on a logical, two-step approach commencing from commercially available precursors. We will delve into the underlying chemical principles, provide detailed, field-tested experimental protocols, and compare alternative methodologies to equip researchers with the knowledge to confidently synthesize and utilize this important reagent.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 4-(phenylsulfamoyl)benzeneboronic acid suggests two primary bond disconnections. The most strategically sound approach involves disconnecting the Carbon-Boron bond first, followed by the Sulfur-Nitrogen bond of the sulfonamide. This strategy leverages robust and high-yielding transformations starting from simple, commercially available materials.

The forward synthesis, therefore, logically proceeds via two main stages:

  • Sulfonamide Formation: The coupling of aniline with 4-bromobenzenesulfonyl chloride to form a stable N-(4-bromophenyl)sulfonamide intermediate.

  • Borylation: The conversion of the aryl bromide functionality on the intermediate into the target boronic acid.

This approach is advantageous as it introduces the sensitive boronic acid group in the final step, minimizing potential complications and side reactions.

G cluster_retro Retrosynthetic Analysis Target 4-(Phenylsulfamoyl)benzeneboronic Acid Intermediate N-(4-bromophenyl)benzenesulfonamide Target->Intermediate C-B Disconnection Precursor1 4-Bromobenzenesulfonyl Chloride Intermediate->Precursor1 S-N Disconnection Precursor2 Aniline Intermediate->Precursor2 S-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and widely applicable synthesis of 4-(phenylsulfamoyl)benzeneboronic acid is detailed below.

G P1 4-Bromobenzenesulfonyl Chloride Reagent1 + Base (e.g., Pyridine) in Anhydrous DCM P1->Reagent1 P2 Aniline P2->Reagent1 Intermediate N-(4-bromophenyl)benzenesulfonamide Reagent2 1. n-BuLi, THF, -78°C 2. B(Ou00B9Pr)3 3. H3O+ workup Intermediate->Reagent2 Reagent1->Intermediate Step1_Label Step 1: Sulfonamide Formation Borylation_Step Lithiation & Borylation Target 4-(Phenylsulfamoyl)benzeneboronic Acid Reagent2->Target G start Start: Dry Reaction Flask under Argon dissolve Dissolve N-(4-bromophenyl)benzenesulfonamide in Anhydrous THF/Toluene start->dissolve cool Cool to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_borate Add Triisopropyl Borate cool->add_borate add_buli Slowly Add n-Butyllithium (n-BuLi) Maintain T < -70 °C add_borate->add_buli stir Stir at -78 °C for 2-3 hours add_buli->stir warm Allow to Warm to Room Temp. stir->warm quench Quench with Aqueous HCl warm->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify Product (e.g., Recrystallization) dry->purify end_node End: Pure Boronic Acid purify->end_node

Caption: Experimental workflow for the Lithiation-Borylation step.

Experimental Protocol:

  • Setup: In a flame-dried, multi-neck flask under a positive pressure of argon, dissolve N-(4-bromophenyl)benzenesulfonamide (1.0 equivalent) in a dry mixture of THF and toluene (e.g., 4:1 v/v).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Borate Addition: Add triisopropyl borate (4.0-5.0 equivalents) to the cooled solution via syringe.

  • Lithiation: While vigorously stirring and maintaining the internal temperature below -70 °C, slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise via syringe. A color change is typically observed.

  • Reaction: Stir the mixture at -78 °C for an additional 2-3 hours after the n-BuLi addition is complete.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Once at room temperature, cautiously quench the reaction by adding 1 M HCl. Stir vigorously for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization or by performing a slurry in a non-polar solvent like hexanes to remove non-polar impurities, followed by filtration.

Alternative Borylation Method: Miyaura Borylation

An alternative to the organolithium route is the palladium-catalyzed Miyaura borylation. This method offers milder reaction conditions and broader functional group tolerance, which can be advantageous for more complex substrates.

Principle and Rationale: The Miyaura borylation is a type of Suzuki-Miyaura coupling reaction that couples an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). [1]The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and requires a base, typically a mild one like potassium acetate (KOAc). The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronic ester (in this case, a pinacol ester). This stable ester can be isolated or, more commonly, hydrolyzed in a subsequent step to the desired boronic acid.

FeatureLithiation-BorylationMiyaura Borylation
Conditions Cryogenic (-78 °C), strictly anhydrousMilder (e.g., 80-100 °C), less sensitive to moisture
Reagents n-BuLi (pyrophoric), trialkyl boratePd catalyst, diboron reagent (B₂pin₂), base (KOAc)
Functional Groups Intolerant of acidic protons (e.g., -OH, -NH, -COOH)Tolerates a wider range of functional groups
Intermediate Unstable aryllithiumMore stable boronate ester
Cost/Scalability Generally cheaper reagents, but requires specialized low-temp equipment for scale-upCatalyst can be expensive, but conditions are often more amenable to large-scale production

Table 1: Comparison of Borylation Methodologies.

Precursor Availability and Synthesis

  • 4-Bromobenzenesulfonyl Chloride: This is a key precursor and is readily available from major chemical suppliers. [2]For instances where it needs to be synthesized, a common laboratory method involves the diazotization of 4-bromoaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt. [3]* Aniline: Aniline is a fundamental, inexpensive, and widely available starting material.

Conclusion

The synthesis of 4-(phenylsulfamoyl)benzeneboronic acid is most reliably achieved through a two-step sequence involving the initial formation of N-(4-bromophenyl)benzenesulfonamide, followed by conversion of the aryl bromide to a boronic acid. While both lithiation-borylation and palladium-catalyzed Miyaura borylation are viable methods for the second step, the choice depends on the specific laboratory capabilities and substrate complexity. The organolithium route is often preferred for its simplicity and cost-effectiveness on a small to medium scale, provided the necessary anhydrous and low-temperature conditions can be met. This guide provides the foundational principles and practical protocols to enable researchers to successfully synthesize this versatile chemical building block.

References

  • BenchChem. 4-Bromobenzenesulfonyl Chloride | Research Chemical.

  • BenchChem. Synthesis of Biologically Active Sulfonamides from 4-Bromobenzenesulfonyl Chloride: Application Notes and Protocols.

  • Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatographic Science, 38(7), 299-305.

  • Royal Society of Chemistry. A supramolecular palladium catalyst for Suzuki–Miyaura coupling in aqueous media. RSC Advances.

  • J&K Scientific LLC. N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide.

  • MilliporeSigma. (4-(N-Benzylsulfamoyl)phenyl)boronic acid | 548769-96-6.

  • CymitQuimica. 4-(N,N-DIMETHYLSULPHONAMIDO)BENZENEBORONIC ACID.

  • Sigma-Aldrich. (4-(N-Methylsulfamoyl)phenyl)boronic acid | 226396-31-2.

  • Chem-Impex. N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfon.

  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of...

  • Google Patents. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives.

  • TCI Chemicals. N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide.

  • PrepChem.com. Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide.

  • Wikipedia. Phenylboronic acid.

  • Sigma-Aldrich. 4-(Methanesulfonyl)phenylboronic acid.

  • ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...

  • PubChem. N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide.

  • BenchChem. Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.

  • Chemistry LibreTexts. Suzuki cross-coupling.

  • Sigma-Aldrich. 4-(Methanesulfonyl)phenylboronic acid.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst...

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Foundational

An In-Depth Technical Guide to 4-(Phenylsulfamoyl)benzeneboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Phenylsulfamoyl)benzeneboronic acid is an organoboron compound that has garnered significant interest within the scientific community, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylsulfamoyl)benzeneboronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylsulfamoyl group and a boronic acid moiety, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the key technical aspects of 4-(Phenylsulfamoyl)benzeneboronic acid, including its physicochemical properties, synthesis, and its burgeoning role in the development of novel therapeutics.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 4-(Phenylsulfamoyl)benzeneboronic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₂BNO₄S[1]
Molecular Weight 277.10 g/mol [1]
Exact Mass 277.0583 g/mol (Calculated)

Synthesis of 4-(Phenylsulfamoyl)benzeneboronic Acid

The synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies for analogous compounds.[2]

Synthesis_Workflow A 4-Bromobenzenesulfonyl chloride C N-Phenyl-4-bromobenzenesulfonamide A->C Reaction with Aniline B Aniline B->C F 4-(Phenylsulfamoyl)benzeneboronic acid C->F Lithiation and Borylation D Triisopropyl borate D->F E n-Butyllithium E->F

A generalized synthetic workflow for 4-(Phenylsulfamoyl)benzeneboronic acid.

Experimental Protocol:

A two-step synthetic approach can be employed for the preparation of 4-(Phenylsulfamoyl)benzeneboronic acid:

Step 1: Synthesis of N-Phenyl-4-bromobenzenesulfonamide

  • In a suitable reaction vessel, dissolve 4-bromobenzenesulfonyl chloride in an appropriate aprotic solvent, such as acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add aniline to the cooled solution, followed by the addition of a base, such as triethylamine, to scavenge the hydrochloric acid byproduct.

  • Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is then worked up by dissolving it in an organic solvent like chloroform, washing with water, and drying over an anhydrous salt (e.g., MgSO₄).

  • The crude product can be purified by recrystallization to yield N-phenyl-4-bromobenzenesulfonamide.

Step 2: Synthesis of 4-(Phenylsulfamoyl)benzeneboronic Acid

  • Dissolve the N-phenyl-4-bromobenzenesulfonamide intermediate in a dry, aprotic solvent such as a mixture of tetrahydrofuran (THF) and toluene under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to initiate a halogen-metal exchange.

  • After a short stirring period at low temperature, add triisopropyl borate to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • The reaction is then quenched by the addition of an aqueous acid solution (e.g., HCl).

  • The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

  • Purification of the crude product, for example by column chromatography, yields 4-(Phenylsulfamoyl)benzeneboronic acid.

Applications in Drug Discovery

The unique chemical architecture of 4-(Phenylsulfamoyl)benzeneboronic acid makes it a valuable scaffold in drug discovery. The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, while the boronic acid moiety can act as a key interacting group with biological targets or serve as a handle for further chemical modifications.

One notable application is in the development of positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu₄) . A series of compounds derived from a 4-(phenylsulfamoyl)phenylacetamide core structure have been identified as potent and selective mGlu₄ PAMs.[3] These modulators are of significant interest for the potential treatment of neurological and psychiatric disorders.

Role in Suzuki-Miyaura Cross-Coupling Reactions

4-(Phenylsulfamoyl)benzeneboronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful and widely used method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including many pharmaceutical agents.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle A 4-(Phenylsulfamoyl) benzeneboronic acid E Transmetalation A->E B Aryl Halide (Ar-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G Biaryl Product F->G H Base H->E

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of 4-(Phenylsulfamoyl)benzeneboronic acid with an aryl halide.

  • Reaction Setup: In a reaction vessel, combine 4-(Phenylsulfamoyl)benzeneboronic acid (1.0-1.5 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent Addition: Add a degassed solvent system. Common solvent mixtures include toluene/ethanol/water or dioxane/water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to an appropriate temperature, typically between 80-110 °C, with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired biaryl product.

Conclusion

4-(Phenylsulfamoyl)benzeneboronic acid is a compound of significant utility for researchers and professionals in the field of drug development. Its well-defined physicochemical properties, accessible synthetic routes, and versatility in key organic reactions like the Suzuki-Miyaura coupling make it a valuable tool for the construction of novel molecular entities. The demonstrated application of its derivatives as potent mGlu₄ positive allosteric modulators highlights its potential in the discovery of new medicines for challenging diseases. As research in medicinal chemistry continues to evolve, the strategic use of such well-characterized building blocks will undoubtedly play a crucial role in the advancement of therapeutic innovation.

References

  • Worldwide Life Sciences. 4-(Phenylsulfamoyl)benzeneboronic acid-250mg. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14055531, 4-(Phenylsulfamoyl)phenylboronic acid. [Link]

  • Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 887(1-2), 149–163. [Link]

  • Williams, C. K., et al. (2010). Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS). Bioorganic & Medicinal Chemistry Letters, 20(17), 5175-5178. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Using 4-(Phenylsulfamoyl)benzeneboronic Acid

Executive Summary The incorporation of the benzenesulfonamide pharmacophore is a cornerstone strategy in the development of modern therapeutics, prominently featuring in COX-2 inhibitors, carbonic anhydrase inhibitors, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the benzenesulfonamide pharmacophore is a cornerstone strategy in the development of modern therapeutics, prominently featuring in COX-2 inhibitors, carbonic anhydrase inhibitors, and targeted oncology agents. Utilizing 4-(Phenylsulfamoyl)benzeneboronic acid in Suzuki-Miyaura cross-coupling allows for the direct, late-stage installation of this moiety onto complex aryl or heteroaryl scaffolds. However, the strongly electron-withdrawing nature of the sulfamoyl group (-SO₂NHPh) presents unique kinetic and thermodynamic challenges. This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating protocol to achieve high-yielding cross-couplings while mitigating competitive degradation pathways.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why standard Suzuki conditions often fail with electron-deficient boronic acids. The experimental design must be tailored to overcome two primary failure modes: sluggish transmetalation and base-induced protodeboronation [1].

The Transmetalation Bottleneck

In the Suzuki-Miyaura catalytic cycle, transmetalation requires the formation of an electron-rich boronate complex, typically [ArB(OH)3​]− , which transfers the aryl group to the Palladium(II) center. The strongly electron-withdrawing -SO₂NHPh group depletes electron density from the boron atom, drastically reducing the nucleophilicity of the boronate intermediate[2]. This kinetic bottleneck extends the lifetime of the boronic acid in the reaction mixture, leaving it vulnerable to hydrolytic cleavage (protodeboronation)[3]. To counter this, highly active, electron-rich palladium catalysts (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with Buchwald-type ligands) are required to accelerate the transmetalation step.

pKa Considerations and Base Selection

The secondary sulfonamide proton in 4-(phenylsulfamoyl)benzeneboronic acid is mildly acidic (pKa ~ 10.0). If strong bases such as NaOH or KOtBu are employed, the sulfonamide is deprotonated. The resulting dianionic species (boronate + sulfonamidate) exhibits poor solubility in the organic phase and repels further coordination, effectively stalling the catalytic cycle[4]. Therefore, the use of mild, buffering bases like Na₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is strictly necessary to selectively activate the boronic acid without deprotonating the sulfonamide[5].

Catalytic Cycle & Degradation Pathway

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical optimization of the cross-coupling between 4-(phenylsulfamoyl)benzeneboronic acid and a standard electron-neutral aryl bromide. The data illustrates the causality between reagent selection and reaction efficiency.

Catalyst System (5 mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Target Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (3:1)904538
Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄ (2.0)Dioxane/H₂O (4:1)9086 <5
Pd₂(dba)₃ / XPhosKOtBu (3.0)THF/H₂O (4:1)801275
Pd(OAc)₂ / SPhosNa₂CO₃ (2.0)Dioxane/H₂O (4:1)9089 <2

Insight: Strong bases (KOtBu) trigger massive protodeboronation due to sulfonamide deprotonation. Bidentate (dppf) or electron-rich monodentate (SPhos) ligands paired with mild bases provide optimal yields.

Step-by-Step Methodology: Self-Validating Protocol

This protocol utilizes a Pd(dppf)Cl₂ / Na₂CO₃ system, optimized for high functional group tolerance and minimal side reactions.

Phase 1: Reagent Preparation & Inert Atmosphere Setup
  • Charge the Reactor : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 4-(phenylsulfamoyl)benzeneboronic acid (332 mg, 1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Causality: The 1.2 molar equivalent of the boronic acid compensates for trace oxidative homocoupling or protodeboronation, ensuring the aryl halide is the limiting reagent.

  • Purge Cycle : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

Phase 2: Solvent & Base Addition
  • Solvent Degassing : In a separate flask, prepare a mixture of 1,4-Dioxane (8.0 mL) and 2.0 M aqueous Na₂CO₃ (2.0 mL, 4.0 mmol, 4.0 equiv). Sparge the mixture with Nitrogen for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid.

  • Injection : Transfer the degassed solvent mixture to the Schlenk flask via a syringe.

Phase 3: Reaction Execution & In-Process Validation
  • Heating : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validating LC-MS Tracking : After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Success Indicator : Disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ .

    • Failure Indicator : If a prominent peak at m/z 234 [M+H]+ appears, it corresponds to N-phenylbenzenesulfonamide, indicating that protodeboronation is outcompeting transmetalation. If observed, verify that the reaction temperature has not exceeded 95 °C and that the base concentration is correct.

Phase 4: Workup & Purification
  • Quench & Acidification : Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL). Slowly add 1.0 M HCl dropwise until the aqueous layer reaches pH 5–6 (verify with pH paper).

    • Causality: This is a critical self-validating step. The mild acidification ensures the sulfonamide nitrogen is fully protonated, driving the product entirely into the organic phase and preventing yield loss in the aqueous waste.

  • Extraction : Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification : Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

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Application

Step-by-Step Functionalization of 4-(Phenylsulfamoyl)benzeneboronic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of a Bifunctional Scaffold 4-(Phenylsulfamoyl)benzeneboronic acid is a unique bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Bifunctional Scaffold

4-(Phenylsulfamoyl)benzeneboronic acid is a unique bifunctional molecule that presents a powerful scaffold for the synthesis of a diverse array of compounds in medicinal chemistry and drug discovery. Its structure incorporates two highly versatile functional groups: a sulfonamide and a boronic acid. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics, antibacterials, and anticonvulsants. The boronic acid group, a cornerstone of modern organic synthesis, serves as a key partner in a multitude of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This dual functionality allows for the selective and sequential modification of the molecule at two distinct points, enabling the rapid generation of compound libraries with diverse structural motifs and potential biological activities.

This comprehensive guide provides a detailed exploration of the step-by-step functionalization of 4-(Phenylsulfamoyl)benzeneboronic acid. We will delve into the key reaction pathways, offering not just procedural steps, but also the underlying chemical principles and strategic considerations necessary for successful synthesis. This document is designed to empower researchers to harness the full synthetic potential of this valuable building block.

Core Functionalization Strategies

The functionalization of 4-(Phenylsulfamoyl)benzeneboronic acid can be strategically approached by targeting either the boronic acid moiety or the sulfonamide group. The choice of which group to modify first will depend on the desired final product and the compatibility of the subsequent reaction conditions.

Part 1: Functionalization of the Boronic Acid Moiety

The boronic acid group is a gateway to the formation of new carbon-carbon and carbon-heteroatom bonds. The two most prominent reactions for this purpose are the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl sulfonamides.[1][2] This palladium-catalyzed reaction couples the arylboronic acid with an aryl halide or triflate.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as protodeboronation (the replacement of the boronic acid group with a hydrogen atom).[3] Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[4] The base is required to activate the boronic acid for transmetalation to the palladium center.[5] A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow reagents Reactants: 4-(Phenylsulfamoyl)benzeneboronic acid Aryl Halide/Triflate Pd Catalyst & Ligand Base setup Reaction Setup: Inert Atmosphere Degassed Solvents reagents->setup 1. reaction Reaction: Heating (e.g., 80-100 °C) Stirring setup->reaction 2. workup Work-up: Aqueous Extraction reaction->workup 3. purification Purification: Column Chromatography workup->purification 4. product Product: Biaryl Sulfonamide purification->product 5.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-(Phenylsulfamoyl)benzeneboronic Acid with an Aryl Bromide

Materials:

  • 4-(Phenylsulfamoyl)benzeneboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line or glovebox).

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-(Phenylsulfamoyl)benzeneboronic acid (1.0 equiv.), the aryl bromide (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl sulfonamide.

Parameter Condition Rationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for Suzuki-Miyaura couplings.
Base K₂CO₃A moderately strong base that is effective in promoting transmetalation.
Solvent Dioxane/WaterA versatile solvent system that solubilizes both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, reacting the arylboronic acid with an amine or alcohol, respectively.[6][7] This copper-catalyzed reaction is often performed under milder conditions than the Suzuki-Miyaura coupling and can be conducted in the presence of air.[8][9]

Causality Behind Experimental Choices: The choice of copper source, base, and solvent is crucial. Copper(II) acetate is a commonly used catalyst.[6] A base, often a tertiary amine like triethylamine or pyridine, is typically required to facilitate the reaction. The reaction is often performed in a polar aprotic solvent like dichloromethane or methanol.

Chan_Lam_Workflow reagents Reactants: 4-(Phenylsulfamoyl)benzeneboronic acid Amine/Alcohol Cu Catalyst Base setup Reaction Setup: Open to Air (often) Solvent reagents->setup 1. reaction Reaction: Room Temp. to Mild Heating Stirring setup->reaction 2. workup Work-up: Aqueous Extraction reaction->workup 3. purification Purification: Column Chromatography workup->purification 4. product Product: N-Aryl or O-Aryl Sulfonamide purification->product 5.

Caption: General workflow for the Chan-Lam coupling reaction.

Detailed Protocol: Chan-Lam N-Arylation of an Amine with 4-(Phenylsulfamoyl)benzeneboronic Acid

Materials:

  • 4-(Phenylsulfamoyl)benzeneboronic acid

  • Amine (e.g., morpholine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Phenylsulfamoyl)benzeneboronic acid (1.0 equiv.), the amine (1.5 equiv.), and copper(II) acetate (1.2 equiv.) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine or pyridine (2.0 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often left open to the air. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with dichloromethane. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the N-arylated sulfonamide.

Parameter Condition Rationale
Catalyst Cu(OAc)₂A readily available and effective copper catalyst.[6]
Base TriethylamineA common organic base to facilitate the coupling.
Solvent DichloromethaneA good solvent for the reactants and catalyst.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.

Table 2: Representative conditions for Chan-Lam coupling.

Part 2: Functionalization of the Sulfonamide Moiety

The sulfonamide group offers two primary sites for functionalization: the nitrogen atom and the sulfur atom (though less common). N-alkylation is a key transformation for diversifying the sulfonamide moiety.

N-Alkylation of the Sulfonamide

The acidic N-H proton of the sulfonamide can be deprotonated with a suitable base, and the resulting anion can be alkylated with an electrophile, such as an alkyl halide.[10]

Causality Behind Experimental Choices: The choice of base is critical to avoid side reactions. Strong bases like sodium hydride or potassium carbonate are commonly used. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the nucleophilic substitution.

N_Alkylation_Workflow reagents Reactants: 4-(Phenylsulfamoyl)benzeneboronic acid Base Alkyl Halide setup Reaction Setup: Anhydrous Solvent reagents->setup 1. reaction Reaction: Room Temp. to Heating Stirring setup->reaction 2. workup Work-up: Aqueous Quench & Extraction reaction->workup 3. purification Purification: Column Chromatography workup->purification 4. product Product: N-Alkyl Sulfonamide purification->product 5.

Caption: General workflow for the N-Alkylation of a sulfonamide.

Detailed Protocol: N-Alkylation of 4-(Phenylsulfamoyl)benzeneboronic Acid

Materials:

  • 4-(Phenylsulfamoyl)benzeneboronic acid

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (if using NaH).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(Phenylsulfamoyl)benzeneboronic acid (1.0 equiv.) and anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 equiv.) or sodium hydride (1.2 equiv., handle with care!) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with water (especially if NaH was used). Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Parameter Condition Rationale
Base K₂CO₃ or NaHEffective bases for deprotonating the sulfonamide N-H.
Solvent DMFA polar aprotic solvent that facilitates SN2 reactions.
Temperature 0 °C to RTInitial cooling for base addition, then room temperature for the reaction.

Table 3: Representative conditions for N-Alkylation.

Part 3: Orthogonal and Chemoselective Functionalization Strategies

A key advantage of 4-(Phenylsulfamoyl)benzeneboronic acid is the potential for selective functionalization of one group in the presence of the other. This requires careful selection of reaction conditions.

Chemoselectivity Considerations:

  • Suzuki-Miyaura vs. N-H reactivity: The acidic N-H of the sulfonamide could potentially interfere with the basic conditions of the Suzuki-Miyaura coupling. However, with the appropriate choice of a milder base (e.g., K₂CO₃ or Cs₂CO₃), the coupling at the boronic acid can proceed selectively.

  • Chan-Lam vs. N-H reactivity: In a Chan-Lam coupling with an external amine, the sulfonamide N-H is generally less reactive under the typical copper-catalyzed conditions, allowing for selective arylation of the added amine.

  • Protection Strategies: For more complex syntheses requiring multiple steps, orthogonal protecting groups can be employed. The boronic acid can be protected as a pinacol ester, which is stable to many reaction conditions and can be deprotected later.[11] The sulfonamide nitrogen can be protected with groups like Boc or Cbz, although this is less common as the N-H is often desired for its biological activity or as a handle for further functionalization.[1]

Orthogonal_Strategy cluster_0 Pathway A: Functionalize Boronic Acid First cluster_1 Pathway B: Functionalize Sulfonamide First A1 4-(Phenylsulfamoyl)benzeneboronic acid A2 Protect Sulfonamide (Optional) A1->A2 A3 Suzuki-Miyaura or Chan-Lam Coupling A1->A3 A2->A3 A4 Deprotect Sulfonamide (if protected) A3->A4 A5 Further Sulfonamide Functionalization A3->A5 A4->A5 B1 4-(Phenylsulfamoyl)benzeneboronic acid B2 Protect Boronic Acid (e.g., as Pinacol Ester) B1->B2 B3 N-Alkylation of Sulfonamide B2->B3 B4 Deprotect Boronic Acid B3->B4 B5 Further Boronic Acid Functionalization B4->B5

Caption: Orthogonal functionalization strategies for 4-(Phenylsulfamoyl)benzeneboronic acid.

Conclusion

4-(Phenylsulfamoyl)benzeneboronic acid stands as a highly valuable and versatile building block in the arsenal of medicinal and synthetic chemists. Its bifunctional nature allows for the strategic and sequential introduction of diverse chemical functionalities, enabling the efficient construction of complex molecular architectures. By understanding the principles and applying the protocols outlined in this guide, researchers can unlock the full potential of this scaffold to accelerate the discovery and development of novel therapeutic agents. The careful selection of reaction conditions and, when necessary, the implementation of orthogonal protection strategies, will pave the way for the synthesis of a vast array of innovative compounds.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505–508.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.
  • Chan-Lam Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chan–Lam coupling. In Wikipedia. (2023, October 29). [Link]

  • Suzuki–Miyaura Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide. BenchChem. (2025).
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide (Vol. 219). Springer Science & Business Media.
  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. (2015). RSC Advances, 5(113), 93439-93442. [Link]

  • Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. (2014). Organic Letters, 16(2), 338-341. [Link]

  • N-Arylation of Sulfonamides on Solid Supports. (2001). ACS Combinatorial Science, 3(4), 337-340. [Link]

  • A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis. BenchChem. (2025).
  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. (2019). Chemical Science, 10(11), 3247-3252. [Link]

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science, 8(2), 204-214. [Link]

  • Application Notes and Protocols for Suzuki Coupling of (4-(Difluoromethyl)phenyl)boronic Acid with Aryl Halides. BenchChem. (2025).
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano. (n.d.).
  • R&D work: Alkylation of amines with alkylboronic acids. GalChimia. (2010, March 1).
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2018). Angewandte Chemie International Edition, 57(48), 15822-15826. [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. (2014). RSC Advances, 4(14), 7181-7185. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports, 14(1), 1-11. [Link]

Sources

Method

Application Note: Strategic Utility of 4-(Phenylsulfamoyl)benzeneboronic Acid in Modern Drug Discovery

Introduction & Mechanistic Rationale In the landscape of modern medicinal chemistry, 4-(Phenylsulfamoyl)benzeneboronic acid (and its closely related derivatives) has emerged as a highly versatile bifunctional molecule. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern medicinal chemistry, 4-(Phenylsulfamoyl)benzeneboronic acid (and its closely related derivatives) has emerged as a highly versatile bifunctional molecule. Unlike standard building blocks, this compound offers dual utility: it acts as a potent, reversible-covalent warhead in its own right, and serves as a highly efficient synthon for late-stage pharmacophore installation via transition-metal catalysis.

The molecule's efficacy is driven by its two distinct functional groups:

  • The Boronic Acid Moiety: Acts as an electrophilic transition-state analog capable of forming reversible covalent bonds with nucleophilic residues (e.g., catalytic serines in hydrolases)[1]. Alternatively, it serves as the reactive center for palladium-catalyzed cross-coupling.

  • The Phenylsulfamoyl Moiety: Functions as a robust hydrogen-bond donor/acceptor network and a classic zinc-binding pharmacophore, fundamentally altering the structure-activity relationship (SAR) when compared to traditional carboxamide groups[1][2].

This application note details the mechanistic principles and validated protocols for deploying 4-(Phenylsulfamoyl)benzeneboronic acid across three primary drug discovery workflows: β -lactamase inhibition, metalloenzyme targeting, and kinase inhibitor library generation.

Application 1: Reversible-Covalent β -Lactamase Inhibitors

Mechanistic Insight

The rise of antimicrobial resistance (AMR) is heavily driven by serine β -lactamases (SBLs) such as AmpC and KPC-2. Traditional β -lactamase inhibitors rely on a carboxamide moiety to mimic penicillin-like substrates. However, replacing this canonical carboxamide with a sulfonamide—using sulfonamide boronic acids—creates a highly distinct SAR[1].

The boronic acid acts as a "warhead," undergoing nucleophilic attack by the catalytic Serine (e.g., Ser64 in AmpC) to form a tetrahedral adduct that mimics the high-energy intermediate of β -lactam hydrolysis[1][3]. Simultaneously, the altered geometry and polarity of the sulfonamide group allow it to engage in novel hydrogen-bonding interactions (e.g., with Asn152 and Ala318), yielding ligand efficiencies up to 0.91 and Ki​ values in the low nanomolar range (down to 25 nM)[1]. Crucially, these are fast-on/fast-off competitive inhibitors, meaning they do not require prolonged incubation to achieve maximum inhibition[1].

G A 4-(Phenylsulfamoyl) benzeneboronic acid B AmpC β-Lactamase Active Site A->B Target Recognition C Catalytic Ser64 Nucleophilic Attack B->C Boronic Acid Warhead E Sulfonamide Binding (Asn152 / Ala318) B->E Sulfonamide Pharmacophore D Tetrahedral Adduct (Transition State Mimic) C->D Reversible Covalent Bond F Enzyme Inhibition & Efficacy Restoration D->F E->F

Mechanism of AmpC inhibition via dual covalent and pharmacophore interactions.

Protocol: Kinetic Evaluation of AmpC Inhibition

This self-validating protocol utilizes nitrocefin, a chromogenic cephalosporin, to continuously monitor enzyme activity.

Reagents:

  • Purified AmpC β -lactamase (1 nM final concentration).

  • Nitrocefin substrate (100 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, 0.01% Triton X-100 (to prevent non-specific aggregation).

Step-by-Step Methodology:

  • Preparation: Dilute 4-(Phenylsulfamoyl)benzeneboronic acid in DMSO to create a 10-point concentration-response curve (top concentration 10 µM, 1:3 serial dilutions). Ensure final DMSO concentration in the assay does not exceed 1% to maintain enzyme stability.

  • Equilibration: Add 49 µL of the AmpC enzyme solution to a 96-well UV-transparent microplate. Add 1 µL of the inhibitor compound.

    • Causality Check: Because sulfonamide boronic acids exhibit fast-on/fast-off kinetics, extensive pre-incubation is unnecessary[1]. Proceed directly to substrate addition.

  • Initiation: Rapidly add 50 µL of the nitrocefin substrate solution to all wells using a multichannel pipette.

  • Measurement: Immediately monitor absorbance at 482 nm using a microplate reader in kinetic mode for 5 minutes at 25°C.

    • Causality Check: The hydrolysis of nitrocefin shifts its absorbance peak from 390 nm to 482 nm. The initial linear velocity ( v0​ ) of this shift is directly proportional to uninhibited enzyme activity.

  • Data Analysis: Plot v0​ against inhibitor concentration. Fit the data to a Morrison equation for tight-binding inhibitors to determine the Ki​ .

    • Self-Validation: Perform a time-dependence check. If the IC50​ remains constant regardless of a 0-minute vs. 30-minute pre-incubation, the fast-on/fast-off reversible covalent mechanism is confirmed[1].

Application 2: Metalloenzyme Targeting (Carbonic Anhydrase)

Mechanistic Insight

Carbonic anhydrases (CAs) are zinc-dependent metalloenzymes implicated in glaucoma, obesity, and tumor hypoxia (specifically isoforms hCA IX and XII). The sulfonamide group is the premier zinc-binding pharmacophore. When 4-(Phenylsulfamoyl)benzeneboronic acid is utilized, the deprotonated sulfonamide nitrogen coordinates directly with the active site Zn2+ ion, displacing the catalytic water molecule and halting the hydration of CO2​ [4]. The para-boronic acid group extends into the solvent-exposed region, providing a unique site for secondary hydrogen bonding or acting as an anchor point to synthesize larger, isoform-selective bioconjugates (e.g., sulfonyl hydrazones)[2].

Protocol: Stopped-Flow CO2​ Hydration Assay

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Inhibitor Complexation: Incubate recombinant hCA with varying concentrations of the boronic acid inhibitor for 15 minutes at room temperature.

    • Causality Check: Unlike AmpC, CA inhibition by sulfonamides can require brief incubation to allow the sulfonamide to fully displace the tightly bound active-site water molecule[4].

  • Reaction: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor-indicator solution 1:1 with a CO2​ -saturated water solution at 20°C.

  • Detection: Monitor the decrease in absorbance at 558 nm (the peak for Phenol Red).

    • Self-Validation: The colorimetric shift corresponds to the acidification of the medium as CO2​ is hydrated to HCO3−​ and H+ . A delayed or flattened absorbance curve confirms successful Zn2+ coordination by the sulfonamide.

Application 3: Structural Building Block in Kinase Inhibitor Design

Mechanistic Insight

In kinase drug discovery, achieving isoform selectivity often requires targeting the solvent-exposed regions or specific polar pockets near the hinge-binding region. 4-(Phenylsulfamoyl)benzeneboronic acid is heavily utilized as a Suzuki-Miyaura coupling partner to install a sulfamoylphenyl group onto core heterocycles (e.g., pyrrolo[2,3-d]pyrimidines for IKK α inhibitors, or indazoles for Mps1 inhibitors)[5][6]. The installed sulfonamide acts as a critical hydrogen-bond donor/acceptor, improving both cellular potency and kinase selectivity profiles[5].

G Step1 Halogenated Core Scaffold (e.g., Pyrrolopyrimidine) Step3 Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Step1->Step3 Step2 4-(Phenylsulfamoyl) benzeneboronic acid Step2->Step3 Boronic Acid Reactivity Step4 Sulfonamide-Decorated Kinase Inhibitor Step3->Step4 Pd(dppf)Cl2, Base, Heat Step5 Target Validation (e.g., IKKα, Mps1) Step4->Step5 Enhanced H-Bonding

Workflow for late-stage pharmacophore installation via Suzuki-Miyaura coupling.

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Reagents:

  • Aryl halide scaffold (e.g., 4-chloro-pyrrolo-pyrimidine) (1.0 eq).

  • 4-(Phenylsulfamoyl)benzeneboronic acid (1.2 eq)[5].

  • Catalyst: Pd(dppf)Cl2​ (0.05 eq).

  • Base: K2​CO3​ or KOAc (3.0 eq).

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v).

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the aryl halide, the boronic acid, and the base.

  • Solvation & Degassing: Add the Dioxane/ H2​O mixture.

    • Causality Check: The biphasic solvent system is critical. Dioxane dissolves the lipophilic organic core, while water is strictly required to hydroxylate the boronic acid into the reactive, electron-rich boronate species necessary for transmetalation.

    • Sparge the mixture with N2​ or Argon for 5 minutes to remove dissolved oxygen, preventing catalyst degradation and homocoupling of the boronic acid[5].

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a stream of inert gas, then seal the vial.

  • Reaction: Irradiate in a microwave synthesizer at 110°C for 20 minutes[5].

    • Self-Validation: The reaction mixture should transition from a turbid suspension to a darker, more homogeneous mixture, indicating active palladium cycling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to isolate the sulfonamide-bearing hit compound.

Quantitative Data Summary

The following table summarizes the comparative metrics of 4-(Phenylsulfamoyl)benzeneboronic acid (and its direct derivatives) across its primary applications:

Target ClassApplication ModalityKey Molecular InteractionTypical Potency ( Ki​ / IC50​ )Reference
AmpC β -Lactamase Reversible-Covalent InhibitorBoronic acid - Ser64; Sulfonamide - Asn15225 nM - 140 nM[1][7]
Carbonic Anhydrase (CA) Metalloenzyme InhibitorSulfonamide - Zn2+ coordinationLow nanomolar
IKK α Kinase Structural Building BlockSulfonamide H-bonding in solvent front~10 nM - 50 nM (Final Drug)[5]
Mps1 Kinase Structural Building BlockSulfonamide interaction with hinge region< 5 nM (Final Drug)[6]

References

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry MDPI
  • A Journey Around Boronic Acids: Sulfonyl Hydrazone‐Containing Derivatives as Carbonic Anhydrase Inhibitors Ovid
  • (2R)
  • Inhibitory Kappa B Kinase α (IKKα)
  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)

Sources

Application

Application Note: Optimal Suzuki-Miyaura Cross-Coupling Conditions for 4-(Phenylsulfamoyl)benzeneboronic Acid in API Synthesis

Executive Summary The integration of the benzenesulfonamide pharmacophore is a cornerstone in the development of modern Active Pharmaceutical Ingredients (APIs), particularly in the design of COX-2 inhibitors, carbonic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of the benzenesulfonamide pharmacophore is a cornerstone in the development of modern Active Pharmaceutical Ingredients (APIs), particularly in the design of COX-2 inhibitors, carbonic anhydrase inhibitors, and NF-κB pathway modulators[1]. 4-(Phenylsulfamoyl)benzeneboronic acid (CAS: 2096334-44-8) serves as a critical building block for introducing this moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the unique electronic and acidic properties of the phenylsulfamoyl group present distinct synthetic challenges. This application note details the mechanistic rationale, quantitative optimization, and a self-validating protocol for achieving >90% yields while suppressing common side reactions.

Mechanistic Rationale & Causality

The use of 4-(Phenylsulfamoyl)benzeneboronic acid in cross-coupling requires careful calibration of the reaction environment due to two competing chemical realities[2]:

  • The Acidic Sink Effect : The sulfonamide N-H proton is moderately acidic (pKa ~ 8.5–9.5). Under standard cross-coupling conditions, this proton rapidly consumes the inorganic base intended for boronic acid activation. If insufficient base is present, the formation of the reactive boronate complex stalls, halting the transmetalation step.

  • Accelerated Protodeboronation : The -SO₂NHPh group is strongly electron-withdrawing. While this increases the electrophilicity of the boron atom—theoretically accelerating transmetalation—it simultaneously weakens the C-B bond. At elevated temperatures, this makes the substrate highly susceptible to hydrolytic cleavage (protodeboronation), resulting in the formation of dead-end benzenesulfonamide byproducts[3].

To solve this, the protocol relies on a synergistic combination of excess alkaline base (to overcome the acidic sink) and a highly active bidentate palladium catalyst (to accelerate reductive elimination faster than the competing degradation pathways).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Aryl Halide TransMet Transmetalation Boronate Activation OxAdd->TransMet Base (3.0 eq) RedElim Reductive Elimination API Formation TransMet->RedElim 4-(Phenylsulfamoyl) benzeneboronic acid RedElim->Pd0 Sulfonamide API

Catalytic cycle highlighting the transmetalation of the sulfamoyl boronic acid.

Quantitative Optimization of Reaction Parameters

The following table summarizes the experimental data driving the selection of the optimal parameters. The causality is clear: moving to a catalyst with a larger bite angle (dppf) and increasing the base equivalents drastically shifts the reaction kinetics in favor of the desired API.

Catalyst System (5 mol%)Base (Equivalents)Solvent System (v/v)Temp (°C)Time (h)API Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)100124238
Pd(dppf)Cl₂K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9086818
Pd(dppf)Cl₂ K₃PO₄ (3.0) 1,4-Dioxane/H₂O (4:1) 85 4 94 < 2

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Each critical phase includes an In-Process Control (IPC) that must be satisfied before proceeding, ensuring high fidelity and reproducibility in API synthesis.

ProtocolWorkflow N1 1. Assembly & Degassing N2 2. Cross-Coupling (85°C, 4h) N1->N2 N3 3. IPC Check (LC-MS >95%) N2->N3 N4 4. Aqueous Workup N3->N4 N5 5. Crystallization & Isolation N4->N5

Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Step 1: Reagent Assembly & Degassing
  • In a flame-dried Schlenk flask, combine the target aryl halide (1.0 equiv), 4-(Phenylsulfamoyl)benzeneboronic acid (1.2 equiv), anhydrous K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a pre-mixed solvent system of 1,4-Dioxane and Deionized Water (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.

  • Sparge the mixture with N₂ gas for 15 minutes to remove dissolved oxygen, which can poison the Pd(0) active species.

  • Validation Gate: Visual confirmation of a homogeneous, degassed suspension (typically light orange/red) prior to the application of heat.

Step 2: Reaction Execution
  • Seal the vessel and heat the mixture to 85°C under continuous stirring (800 rpm).

  • Allow the reaction to proceed for 4 hours.

  • Validation Gate (IPC 1): At t = 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to Step 3 only when the aryl halide peak area is < 2% and the API mass is confirmed.

Step 3: Phase-Switch Workup (Crucial Causality Step)

Causality Note: Because the synthesized API contains an acidic sulfonamide group, it will be deprotonated by the excess K₃PO₄ in the reaction mixture. We exploit this chemical property to perform a highly efficient phase-switch purification.

  • Cool the reaction mixture to 20°C.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and additional Deionized Water.

  • Transfer to a separatory funnel and agitate. Allow the layers to separate.

  • Validation Gate (IPC 2): Spot both the organic (top) and aqueous (bottom) layers on a TLC plate (UV 254 nm). Because the API is currently a potassium salt, it must reside exclusively in the aqueous layer. The organic layer, containing lipophilic phosphine ligands and homocoupled impurities, is discarded.

Step 4: Acidification & Isolation
  • Transfer the API-rich aqueous layer to a clean beaker equipped with a magnetic stirrer.

  • Slowly add 1M HCl dropwise until the pH of the solution reaches 4.0. Causality Note: Protonating the sulfonamide nitrogen neutralizes the API, drastically reducing its aqueous solubility and forcing it out of solution.

  • Extract the precipitated neutral API with fresh EtOAc (3 × 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Gate (IPC 3): The resulting solid should present as a highly pure (>98% via HPLC) crystalline powder, ready for final formulation or subsequent synthetic steps.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 4-(Phenylsulfamoyl)benzeneboronic acid Suzuki coupling

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(Phenylsulfamoyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals who may enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(Phenylsulfamoyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific substrate. The electron-withdrawing nature of the phenylsulfamoyl group presents unique hurdles, primarily affecting the transmetalation step and increasing susceptibility to side reactions. This document provides in-depth troubleshooting strategies and optimized protocols to help you achieve higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 4-(Phenylsulfamoyl)benzeneboronic acid giving low yields? Low yields with this substrate are commonly linked to its electronic properties. The strong electron-withdrawing sulfamoyl group decreases the nucleophilicity of the boronic acid, which can slow down the critical transmetalation step in the catalytic cycle.[1][2] This sluggishness provides a larger window for competing side reactions, most notably protodeboronation.[3][4]

Q2: What is protodeboronation and why is it a major issue here? Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol) and replaced with a carbon-hydrogen bond.[3] For your substrate, this results in the formation of phenylsulfonamide as a byproduct. Electron-deficient arylboronic acids, such as 4-(phenylsulfamoyl)benzeneboronic acid, are particularly prone to this decomposition pathway, especially under basic conditions and at elevated temperatures.[5][6][7]

Q3: What is the single most critical parameter to optimize for this reaction? The catalyst system—the combination of the palladium precursor and the ligand—is the most critical factor.[8] Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a system that promotes a very fast rate of cross-coupling to outcompete the decomposition of the boronic acid. This typically involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or specialized N-heterocyclic carbene (NHC) ligands.[8][9]

Q4: Besides the protodeboronation byproduct, what other side products should I watch for? The other common side product is the homocoupling of your aryl halide coupling partner, resulting in a biaryl impurity (Ar-Ar). This often occurs when the transmetalation step is slow, allowing the palladium-aryl intermediate to react with another molecule of itself, or when oxygen is present, which can degrade the catalyst.[10]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: No Reaction or Very Low Conversion (<10%)

If you observe primarily unreacted starting materials, it points to a fundamental issue with the catalytic cycle initiation or turnover.

Potential Causes & Recommended Solutions

  • Inactive Catalyst System: The active Pd(0) species is not being generated or is rapidly deactivated. The choice of ligand is paramount for coupling electron-deficient partners.[11][12]

    • Solution: Switch to a more robust and active catalyst system. Standard triphenylphosphine is often insufficient. Employ bulky, electron-rich biarylphosphine ligands which are known to accelerate both oxidative addition and reductive elimination.[4][8] Consider using pre-formed Pd(II) pre-catalysts that are easily reduced in situ.

Catalyst/Ligand SystemApplication NotesSource
Pd(OAc)₂ / SPhos or XPhos Excellent starting point. These "Buchwald ligands" are designed for challenging couplings, including those with electron-deficient partners and sterically hindered substrates.[8]
Pd₂(dba)₃ / P(t-Bu)₃ A highly active system that can often facilitate couplings at room temperature, potentially reducing thermal decomposition of the boronic acid.[9]
PEPPSI™-IPr or other NHC-Pd Catalysts N-Heterocyclic Carbene (NHC) ligands are strong electron donors and can provide high stability and activity, making them effective for difficult substrates.[4]
  • Inappropriate Base: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[13][14][15][16] If the base is too weak or poorly soluble, this activation will not occur efficiently.

    • Solution: Screen a panel of bases. For challenging substrates, stronger bases are often required. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[17]

BaseStrengthNotes & RecommendationsSource
K₂CO₃ ModerateA common choice, but may be too weak for this electron-deficient substrate. Often requires aqueous conditions for solubility.[14]
K₃PO₄ StrongFrequently the base of choice for difficult Suzuki couplings. It has a good balance of strength and is effective in many solvent systems.[4][7]
Cs₂CO₃ StrongA very effective but more expensive option. Its high solubility in organic solvents can be advantageous.[4]
KF WeakCan be used under nearly anhydrous conditions, which may suppress protodeboronation, but its lower basicity might not be sufficient to promote transmetalation.[9]
  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive Pd(II) state.[18]

    • Solution: Ensure all reaction components are rigorously degassed. Sparge the solvent(s) with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Assemble the reaction under a positive pressure of inert gas.[17]

Problem 2: Significant Formation of Phenylsulfonamide (Protodeboronation)

This is the most common issue with this specific substrate. If you identify phenylsulfonamide as a major byproduct, your primary goal is to accelerate the desired cross-coupling so it outpaces this decomposition pathway.

Potential Causes & Recommended Solutions

  • Slow Transmetalation: As mentioned, the electron-withdrawing nature of the substrate slows this key step, giving the boronic acid more time to react with proton sources.[4]

    • Solution 1: Use a highly active catalyst system (see Table in Problem 1) to dramatically increase the rate of the productive catalytic cycle.

    • Solution 2: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). Boronic esters are generally less susceptible to protodeboronation and can be used directly.[19] While they are less reactive than boronic acids, this can be compensated for by using a highly active catalyst.[19]

  • Presence of Protic Solvents/Reagents: Water is often the primary culprit, but alcohols can also be a proton source.

    • Solution: Use anhydrous solvents where possible. While many Suzuki protocols use aqueous base, consider a system with an organic-soluble base (e.g., Cs₂CO₃) in a solvent like anhydrous dioxane or toluene.[8]

  • High Reaction Temperature / Long Reaction Time: Thermal decomposition and protodeboronation are exacerbated by heat and prolonged reaction times.[5]

    • Solution: Use a catalyst system that allows for lower reaction temperatures. Some highly active systems can run efficiently at room temperature or with only gentle heating (40-60 °C).[20][21] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

Problem 3: Significant Homocoupling of the Aryl Halide

Formation of a biaryl byproduct from your halide partner (Ar-X + Ar-X -> Ar-Ar) indicates a problem with the relative rates of the steps in the catalytic cycle.

Potential Causes & Recommended Solutions

  • Slow Transmetalation Relative to Oxidative Addition: If the Ar-Pd(II)-X complex forms quickly but then waits too long for the boronic acid to transmetalate, it can undergo side reactions.

    • Solution: Use a more active ligand that accelerates transmetalation (see Problem 1). Increasing the concentration of the boronate species by using a slight excess of boronic acid (e.g., 1.2-1.5 equivalents) can also favor the desired pathway.

  • Catalyst Decomposition: Oxidative degradation of the Pd(0) catalyst can lead to pathways that favor homocoupling.

    • Solution: Re-verify that your reaction setup is strictly anaerobic (free of oxygen).[17]

Visualizing the Process and Pitfalls

A clear understanding of the desired reaction pathway and its competing side reactions is essential for effective troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_complex Ar¹-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal [Ar²-B(OR)₃]⁻ diaryl_pd Ar¹-Pd(II)L_n-Ar² transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Catalyst Regenerated product Ar¹-Ar² red_elim->product boronic_acid Ar²-B(OH)₂ borate [Ar²-B(OH)₃]⁻ boronic_acid->borate + Base (OH⁻) borate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Boronic_Acid 4-(Phenylsulfamoyl) benzeneboronic acid Desired_Product Desired Coupled Product Boronic_Acid->Desired_Product  Successful Suzuki Coupling (Fast & Efficient Catalyst) Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid->Protodeboronation + H₂O, Base, Heat (Slow Transmetalation) Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Desired_Product  Successful Suzuki Coupling (Fast & Efficient Catalyst) Homocoupling Homocoupling (Side Reaction) Aryl_Halide->Homocoupling O₂, Catalyst Decomposition (Slow Transmetalation) Byproduct_H Phenylsulfonamide (Byproduct) Protodeboronation->Byproduct_H Byproduct_ArAr Biaryl (Byproduct) Homocoupling->Byproduct_ArAr

Caption: Key competing side reactions in the Suzuki coupling process.

General Experimental Protocol

This protocol serves as an optimized starting point. Individual optimization for your specific aryl halide is recommended.

Materials:

  • 4-(Phenylsulfamoyl)benzeneboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(Phenylsulfamoyl)benzeneboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[17]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium acetate (Pd(OAc)₂) (0.02 equiv) and SPhos (0.044 equiv).

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete upon full consumption of the limiting aryl halide.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

References

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . MDPI. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions . ARODES. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction . RSC Publishing. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings . The Journal of Organic Chemistry. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry . Reddit. [Link]

  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature . Iranian Journal of Catalysis. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]

  • Protodeboronation - Wikipedia . Wikipedia. [Link]

  • Suzuki–Miyaura Coupling . In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . PMC. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 4-(Phenylsulfamoyl)benzeneboronic Acid

Welcome to the Advanced Troubleshooting Guide for 4-(Phenylsulfamoyl)benzeneboronic acid (CAS: 2096334-44-8). As a Senior Application Scientist, I frequently see researchers struggle with the solubility of this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 4-(Phenylsulfamoyl)benzeneboronic acid (CAS: 2096334-44-8). As a Senior Application Scientist, I frequently see researchers struggle with the solubility of this specific building block. The core issue stems from a molecular dichotomy: the molecule possesses a highly hydrophobic diphenyl-sulfonamide core, yet relies on a hydrophilic, ionizable boronic acid headgroup for reactivity.

This guide provides field-proven, mechanistically grounded strategies to overcome precipitation issues in both synthetic cross-coupling reactions and physiological biological assays.

Part 1: Diagnostic Troubleshooting Matrix (FAQs)

Q1: My 4-(Phenylsulfamoyl)benzeneboronic acid crashes out of solution immediately when added to my aqueous Suzuki-Miyaura coupling mixture. How do I fix this? A: You must address the pH-dependent ionization state of the molecule. Unsubstituted phenylboronic acid has a relatively low aqueous solubility (~2.0 g/L at 20°C) 1 and a pKa of approximately 8.8 [[2]](). However, the sulfamoyl group (-SO₂NHPh) is strongly electron-withdrawing. According to Hammett equation principles, this electron-withdrawing effect stabilizes the negatively charged boronate anion, drastically lowering the pKa to approximately 7.1–7.5 23. Solution: Ensure your aqueous base (e.g., K₂CO₃, K₃PO₄) maintains the reaction pH strictly above 8.5. This forces the equilibrium toward the highly water-soluble tetrahedral boronate anion. If precipitation persists, adjust your co-solvent system (e.g., 1,4-Dioxane/H₂O) to a minimum 3:1 organic-to-aqueous ratio to solvate any transient neutral species 4.

Q2: I am running a biphasic Suzuki coupling (Toluene/Water) but observing less than 10% conversion. Is solubility the bottleneck? A: Yes. In biphasic systems, slow reaction rates are almost always caused by poor mass transfer between the aqueous phase (where the activated boronate anion resides) and the organic phase (containing the aryl halide and Palladium catalyst) 4. Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 10–20 mol% 4 [[5]](). The lipophilic tetrabutylammonium cation pairs with the hydrophilic boronate anion, shuttling it across the phase boundary into the toluene layer to facilitate the transmetalation step.

Q3: I need to use this compound in a biological assay at physiological pH (7.4) without harsh organic solvents. What are my options? A: Utilize diol-mediated complexation. Boronic acids reversibly condense with 1,2- or 1,3-diols to form cyclic boronate esters 6. Because the optimal pH for this esterification lies near the pKa of the boronic acid, the naturally lowered pKa of 4-(Phenylsulfamoyl)benzeneboronic acid makes it exceptionally reactive toward sugars at pH 7.4 [[6]]() 7. Adding a biocompatible excipient like D-Fructose (100 mM) will form a highly water-soluble anionic complex, entirely bypassing the need for DMSO or DMF.

Part 2: Quantitative Data & Causality

To engineer a successful reaction, you must understand how the structural modifications of this specific boronic acid alter its physicochemical parameters compared to a standard unsubstituted baseline.

ParameterUnsubstituted Phenylboronic Acid4-(Phenylsulfamoyl)benzeneboronic AcidMechanistic Causality / Impact
Intrinsic Aqueous Solubility (20°C) ~2.0 g/L< 0.5 g/L (Estimated)The bulky diphenyl-sulfonamide core drastically increases hydrophobicity, resisting aqueous solvation in its neutral state.
Approximate pKa 8.87.1 - 7.5The strongly electron-withdrawing sulfamoyl group stabilizes the negative charge of the tetrahedral boronate anion, lowering the pKa.
Optimal Suzuki Co-solvent Ratio 2:1 (Organic:Aqueous)3:1 to 4:1 (Organic:Aqueous)A higher organic dielectric fraction is required to solvate the neutral precursor before base activation occurs.
Diol Binding Affinity at pH 7.4 LowHighThe lowered pKa aligns perfectly with physiological pH, promoting rapid and thermodynamically favorable esterification with diols.

Part 3: Visualizations of Solubilization Dynamics

G A 4-(Phenylsulfamoyl) benzeneboronic acid (Neutral, Insoluble) B Aqueous Base (pH > 8.5) A->B Deprotonation (pKa ~7.4) C Tetrahedral Boronate Anion (Highly Soluble) B->C OH- coordinates D Add Diol (e.g., Fructose) C->D Physiological pH E Boronate Ester Complex (Enhanced Solvation) D->E Condensation

Figure 1: Chemical equilibrium and solubilization pathway of 4-(Phenylsulfamoyl)benzeneboronic acid.

G Start Boronic Acid Precipitates CheckPH Check Aqueous pH Start->CheckPH LowPH pH < 8.0 CheckPH->LowPH HighPH pH > 8.0 CheckPH->HighPH AddBase Add K2CO3 or K3PO4 to form Boronate LowPH->AddBase CheckSolvent Check Solvent System HighPH->CheckSolvent Biphasic Biphasic (e.g., Toluene/H2O) CheckSolvent->Biphasic Monophasic Monophasic (e.g., Dioxane/H2O) CheckSolvent->Monophasic AddPTC Add TBAB (10-20 mol%) for Phase Transfer Biphasic->AddPTC IncreaseOrg Increase Organic Ratio (e.g., 3:1 to 4:1) Monophasic->IncreaseOrg

Figure 2: Troubleshooting workflow for resolving precipitation in Suzuki-Miyaura couplings.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Biphasic Suzuki-Miyaura Coupling

This protocol utilizes phase-transfer mechanics to overcome the mass-transfer limitations inherent to bulky sulfonamide derivatives.

  • Reagent Solubilization: Dissolve 1.0 eq of 4-(Phenylsulfamoyl)benzeneboronic acid and 0.9 eq of your aryl halide in Toluene (or 1,4-Dioxane for monophasic setups). Causality: The organic solvent disrupts the strong intermolecular hydrogen bonding of the sulfamoyl groups.

  • Base Activation: Prepare a 2.0 M aqueous K₂CO₃ solution. Causality: The high pH environment forces the boronic acid into its active, highly soluble boronate anion state.

  • Phase Transfer Addition (Critical for Biphasic): Add 15 mol% Tetrabutylammonium bromide (TBAB) to the mixture. Causality: TBAB acts as a phase-transfer catalyst, actively dragging the aqueous boronate into the organic layer where the Pd catalyst resides.

  • Self-Validation Check: Before adding the Palladium catalyst, vigorously stir the mixture at 60°C for 5 minutes, then stop stirring. The layers should separate cleanly within 30 seconds without any white, milky precipitate at the liquid-liquid interface. If precipitate is visible, increase the organic solvent volume by 15% and verify the aqueous layer pH is > 8.5.

  • Catalysis: Add your Pd precatalyst (e.g., Pd(dppf)Cl₂) and proceed with standard heating (80–100°C).

Protocol B: Diol-Mediated Solubilization for Biological Assays

Use this protocol when organic solvents (like DMSO > 1%) are toxic to your biological assay.

  • Buffer Preparation: Prepare a standard 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4.

  • Excipient Addition: Dissolve D-Fructose into the buffer to achieve a final concentration of 100 mM. Causality: Fructose acts as a solubilizing ligand. The electron-withdrawing sulfamoyl group lowers the boronic acid's pKa, making esterification with fructose highly thermodynamically favorable at physiological pH.

  • Boronic Acid Integration: Slowly titrate a concentrated stock of 4-(Phenylsulfamoyl)benzeneboronic acid (dissolved in minimal DMSO) into the stirring Fructose-PBS buffer.

  • Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms complete solubilization. An elevated OD600​ indicates a colloidal suspension, meaning you must increase the Fructose concentration or slightly elevate the buffer pH to 7.8.

References

  • Solubility of phenylboronic compounds in water - SciSpace.1

  • Managing solubility issues of reactants in Suzuki coupling - Benchchem. [Verify Source[4]]()

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - ACS Publications. [Verify Source[5]]()

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC / NIH. 2

  • A Comparative Guide to the Reactivity of N,N-Dimethyl-N'-phenylsulfamide and its Structural Analogs - Benchchem. 3

  • Chemistry Of Boronic Esters - AA Blocks.6

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols - ResearchGate. 7

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(Phenylsulfamoyl)benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid. Our focus is on the critical optimization of reaction temperature and time to maximize yield and purity. The synthesis of arylboronic acids, particularly those with sensitive functional groups like sulfonamides, requires precise control over reaction conditions to prevent common side reactions such as protodeboronation and the formation of boroxine anhydrides.

Foundational Principles: The Critical Interplay of Temperature and Time

The successful synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid hinges on a carefully controlled borylation reaction, typically involving an organometallic intermediate. The temperature and duration of this reaction are not arbitrary; they are dictated by the kinetics and thermodynamics of the desired reaction pathway versus potential side reactions.

  • Reaction Temperature: Temperature directly influences the reaction rate. For the key borylation step, which often involves a highly reactive aryllithium or Grignard intermediate, extremely low temperatures (e.g., -78 °C) are crucial.[1][2] This is because the high reactivity of the organometallic species must be tempered to prevent side reactions, such as reaction with the solvent (THF) or premature decomposition. Conversely, for subsequent steps like cross-coupling reactions where this boronic acid might be used, a higher temperature (e.g., 60-100 °C) is often necessary to overcome the activation energy barrier for the catalytic cycle.[3][4][5]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. However, prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of undesired byproducts.[6] For the low-temperature borylation step, allowing the reaction to slowly warm to room temperature overnight is a common strategy to ensure full conversion without providing excessive thermal energy that could promote side reactions.[1]

Proposed Synthetic Pathway & Experimental Protocol

The most common and reliable method for synthesizing arylboronic acids like the target molecule involves a two-step process: preparation of an aryl halide precursor followed by a halogen-metal exchange and subsequent borylation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Borylation (Critical Optimization Stage) A 4-Bromobenzenesulfonyl chloride + Aniline B 4-Bromo-N-phenylbenzenesulfonamide A->B Base (e.g., Pyridine or Et3N) Room Temperature C 4-Bromo-N-phenylbenzenesulfonamide B->C D Aryllithium Intermediate C->D n-BuLi, Anhydrous THF -78 °C, 1-2 hours E Boronate Ester Intermediate D->E B(OiPr)3 or B(OMe)3 -78 °C to RT, Overnight F 4-(Phenylsulfamoyl)benzeneboronic acid E->F Aqueous Acidic Workup (e.g., HCl)

Caption: General workflow for the synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid.

Detailed Experimental Protocol: Borylation of 4-Bromo-N-phenylbenzenesulfonamide

This protocol is adapted from established procedures for analogous compounds.[1] Strict anhydrous and inert conditions are paramount for success.

Materials:

  • 4-Bromo-N-phenylbenzenesulfonamide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • 2 M Hydrochloric Acid (HCl)

  • Dry ice/acetone bath

Procedure:

  • Preparation: Add 4-Bromo-N-phenylbenzenesulfonamide to an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Dissolution: Add anhydrous THF via cannula or syringe and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature during the addition of n-BuLi.

  • Lithiation: Slowly add n-Butyllithium (n-BuLi) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: Add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath and letting it stir overnight (12-16 hours).

  • Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl. Stir vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on temperature and time optimization.

Q1: My reaction yield is very low. What are the most likely causes related to temperature?

Answer: Low yield is often traced back to two primary issues: incomplete reaction or degradation of reactants/products.

  • Incomplete Lithiation: The initial halogen-metal exchange is highly temperature-sensitive. If the temperature during n-BuLi addition rises significantly above -70 °C, the highly reactive organolithium reagent can be quenched by the solvent (THF) or other side reactions. Ensure your cooling bath is robust and the addition is slow.

  • Degradation of Intermediate: The aryllithium intermediate is thermally unstable. If not kept at -78 °C, it can degrade before the borate ester is added.

  • Inefficient Borylation: The reaction between the aryllithium and the borate ester is also best performed at low temperatures to prevent the formation of over-addition byproducts.[2] A slow warm-up to room temperature overnight ensures the reaction goes to completion without supplying excessive thermal energy that could cause degradation.

Q2: I'm observing a significant amount of the starting material (4-Bromo-N-phenylbenzenesulfonamide) and a debrominated byproduct (N-phenylbenzenesulfonamide) instead of my boronic acid. What's happening?

Answer: This strongly suggests protodeboronation or, more accurately in this case, quenching of the aryllithium intermediate before it can react with the borate. The aryllithium intermediate is a very strong base and will be readily protonated by any trace water present.

  • Cause: The primary culprit is moisture. This can come from insufficiently dried glassware, solvents, or the nitrogen/argon atmosphere.

  • Solution:

    • Glassware: Oven-dry all glassware at >120 °C for several hours and assemble while hot under a stream of inert gas.

    • Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.[1]

    • Reagents: Ensure the 4-Bromo-N-phenylbenzenesulfonamide starting material is completely dry.

    • Atmosphere: Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the entire process, from setup to quenching.[2][7]

Q3: The reaction seems to stall and never reaches full conversion, even after stirring overnight. Should I increase the temperature or reaction time?

Answer: While it's tempting to increase the temperature, this often leads to more side products. Before altering the core parameters, consider these factors:

  • Reagent Stoichiometry & Quality: The most common cause is the quality of the n-BuLi. This reagent degrades over time. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity. If the n-BuLi is old or has been improperly stored, you may be adding less than the required stoichiometric amount, leading to incomplete lithiation.[8]

  • Insufficient Initial Reaction Time: Ensure the initial lithiation at -78 °C is allowed to proceed for at least 1-2 hours before the addition of the borate ester to ensure the complete formation of the aryllithium intermediate.

If reagent quality is confirmed, a modest extension of the reaction time at room temperature (e.g., to 24 hours) is a safer first step than increasing the temperature.

Q4: After purification, my product's characterization suggests it's the trimeric anhydride (a boroxine). How do I prevent this and can I convert it back?

Answer: The formation of a boroxine is a common issue with boronic acids. It is the result of a dehydration/condensation reaction of three boronic acid molecules.[9]

  • Prevention during Workup: The acidic workup helps keep the boronic acid in its monomeric form. Avoid basic conditions during workup or purification, as this can promote boroxine formation.

  • Prevention during Storage: Boronic acids are prone to dehydration upon standing, especially when heated or stored under vacuum for extended periods. Store the purified product in a cool, dry place. For long-term storage, consider converting it to a more stable boronate ester (e.g., a pinacol ester), which can be easily cleaved when needed.[7]

  • Conversion: The boroxine can often be converted back to the boronic acid by dissolving it in a suitable solvent (like diethyl ether or THF) and stirring it with a dilute aqueous acid, then re-extracting and drying.

Optimization & Troubleshooting Logic

The following decision tree can guide your optimization strategy when encountering common issues.

G Start Low Yield or Impure Product Check_SM High % of Starting Material (SM)? Start->Check_SM Check_Side_Products Significant Side Products Observed? Start->Check_Side_Products SM_Yes Yes Check_SM->SM_Yes SP_Yes Yes Check_Side_Products->SP_Yes Check_BuLi Verify n-BuLi concentration (Titrate). Insufficient equiv.? SM_Yes->Check_BuLi Primary Check Check_Moisture Check for moisture sources. (Protodeboronation/Quenching?) Check_BuLi->Check_Moisture If BuLi is OK Sol_BuLi Action: Use more n-BuLi or a fresh/titrated bottle. Check_BuLi->Sol_BuLi Check_Time_Temp Was lithiation time/temp sufficient? (e.g., 1-2h @ -78°C) Check_Moisture->Check_Time_Temp If system is dry Sol_Moisture Action: Re-dry all glassware, use fresh anhydrous solvents. Check_Moisture->Sol_Moisture Check_Boroxine Is it the Boroxine Trimer? SP_Yes->Check_Boroxine Check_Debromination Is it the debrominated starting material? SP_Yes->Check_Debromination Check_Other Other unidentified impurities? SP_Yes->Check_Other Sol_Boroxine Action: Modify workup (ensure acidic), re-hydrolyze product. Check_Boroxine->Sol_Boroxine Check_Debromination->Check_Moisture Sol_Temp Action: Check cooling bath integrity. Ensure slow addition of reagents. Check_Other->Sol_Temp

Caption: Troubleshooting decision tree for synthesis optimization.

Summary of Key Optimization Parameters

ParameterRecommended RangeRationale & Potential Issues if Deviated
Lithiation Temperature -78 °C to -70 °CToo High: Leads to quenching of n-BuLi by solvent, degradation of the aryllithium intermediate, and significantly lower yields.[2]
Lithiation Time 1 - 2 hoursToo Short: Incomplete formation of the aryllithium intermediate, resulting in unreacted starting material.
Borylation Temperature -78 °C (initial)Too High: Can lead to the formation of undesired tetra-arylborate "ate" complexes (over-addition), reducing the yield of the desired boronic acid.
Post-Borylation Time 12 - 16 hours (slow warm to RT)Too Short: May result in an incomplete reaction between the aryllithium and the borate ester.
Workup pH Acidic (pH ~2-3)Neutral/Basic: Promotes the formation of the boroxine trimer and can complicate isolation.

By carefully controlling these parameters and adhering to strict anhydrous techniques, researchers can reliably optimize the synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid, ensuring high yield and purity for downstream applications.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-(Phenylsulfamoyl)benzeneboronic acid and its pinacol ester

Comparative Reactivity Guide: 4-(Phenylsulfamoyl)benzeneboronic Acid vs. Its Pinacol Ester in Cross-Coupling Applications As a Senior Application Scientist, selecting the optimal boron reagent is rarely a simple matter o...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-(Phenylsulfamoyl)benzeneboronic Acid vs. Its Pinacol Ester in Cross-Coupling Applications

As a Senior Application Scientist, selecting the optimal boron reagent is rarely a simple matter of availability; it is a strategic decision dictated by the mechanistic demands of your catalytic cycle. The 4-(phenylsulfamoyl)phenyl motif is a highly valuable pharmacophore in drug development. When synthesizing these molecules via Suzuki-Miyaura cross-coupling, chemists must choose between the free 4-(phenylsulfamoyl)benzeneboronic acid and its pinacol (Bpin) ester.

This guide objectively compares their reactivity, stability, and handling, providing field-proven protocols to optimize your synthetic workflows.

Mechanistic Causality: Reactivity vs. Stability

To make an informed choice between the free acid and the Bpin ester, we must understand the causality behind their behavior in the catalytic cycle.

The Transmetalation Kinetic Gap In Suzuki-Miyaura couplings, the transmetalation step is frequently rate-limiting. Free 4-(phenylsulfamoyl)benzeneboronic acid exhibits rapid transmetalation because its unhindered, sp²-hybridized boron atom readily coordinates with the palladium-hydroxo intermediate to form the crucial 8-B-4 pre-transmetalation complex (Pd–O–B linkage)[1]. Conversely, the pinacol ester is sterically congested. The four methyl groups on the pinacol ring physically block the approach of the palladium complex, significantly reducing the direct transmetalation rate[1][2]. Consequently, pinacol esters generally require considerably longer reaction times or higher temperatures to achieve full conversion[3].

The Protodeboronation Dilemma The 4-(phenylsulfamoyl) group is a powerful electron-withdrawing group (EWG). EWGs deplete electron density from the ipso-carbon, making the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation) under the basic conditions required for Suzuki coupling[4]. Here, the pinacol ester provides a critical strategic advantage. The Bpin moiety masks the empty p-orbital of the boron atom, providing remarkable stability against protodeboronation[5]. By acting as a "slow-release" reservoir, the Bpin ester slowly hydrolyzes in situ to the free acid, keeping the steady-state concentration of the fragile boronic acid low and minimizing degradation.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)-Halide Complex OxAdd->PdII Transmet 8-B-4 Transmetalation Complex (Pd-O-B) PdII->Transmet Base BoronicAcid 4-(Phenylsulfamoyl) benzeneboronic acid BoronicAcid->Transmet Fast, Direct Proto Protodeboronation (Degradation) BoronicAcid->Proto Base / Heat BpinEster Pinacol Ester Derivative Hydrolysis In Situ Hydrolysis (H2O / Base) BpinEster->Hydrolysis Slow BpinEster->Transmet Sterically Hindered Hydrolysis->BoronicAcid Generates active species RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Sulfonamide Product RedElim->Product

Catalytic cycle showing transmetalation divergence between boronic acid and pinacol ester.

Quantitative Performance Comparison

To facilitate reagent selection, the following table summarizes the operational metrics of both derivatives based on empirical laboratory performance and literature precedent.

Parameter4-(Phenylsulfamoyl)benzeneboronic AcidPinacol Ester Derivative
Transmetalation Rate Fast: Readily forms Pd-O-B linkages[1].Slow: Hindered by pinacol methyls[2].
Protodeboronation Risk High: Exacerbated by the EWG sulfonamide[4].Low: Bpin masks the boron p-orbital[5].
Chromatographic Stability Poor: Streaks heavily on silica gel.Excellent: Easily purified via standard SiO₂[5].
Shelf Life Moderate: Prone to dehydration into boroxines.High: Bench-stable, resistant to oxidation.
Ideal Reaction Temp Mild: 40°C – 60°C (to prevent degradation).Elevated: 80°C – 100°C (to drive hydrolysis/coupling).

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Below are two optimized methodologies tailored to the specific reactivity profiles of these reagents.

Protocol A: Rapid Coupling with the Free Boronic Acid

Objective: Maximize the intrinsic reactivity of the free acid while outcompeting the fast protodeboronation pathway.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 4-(phenylsulfamoyl)benzeneboronic acid (1.1 eq), and Pd(dppf)Cl₂ (5 mol%). Note: Keep the boron equivalents low (1.1 eq) to prevent homocoupling side-reactions.

  • Solvent & Base: Add degassed THF (0.2 M) followed by an aqueous solution of K₃PO₄ (2.0 eq, 1.0 M). The biphasic nature and mild base limit the rate of protodeboronation.

  • Execution: Heat to 50°C under vigorous stirring.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot at 60 minutes. Dilute in MeCN and analyze via LC-MS. You must observe the rapid depletion of the m/z 278 [M+H]⁺ peak. If a significant m/z 234 peak (des-boronated sulfonamide) appears, your base concentration is too high or the temperature is too aggressive; quench immediately to salvage the formed product.

  • Workup: Quench with water after 2-4 hours. Extract with EtOAc, dry over Na₂SO₄, and purify immediately to avoid degradation of any unreacted starting material.

Protocol B: Robust Coupling with the Pinacol Ester

Objective: Utilize the stability of the Bpin ester for complex library synthesis or when elevated temperatures are required for unreactive aryl chlorides.

  • Reaction Setup: Charge a pressure vial with the aryl halide (1.0 eq), the Bpin ester (1.5 eq), and Pd(PPh₃)₄ (5 mol%). Note: A higher equivalent (1.5 eq) is used to compensate for the slow, continuous hydrolysis required to feed the catalytic cycle.

  • Solvent & Base: Add degassed 1,4-Dioxane (0.2 M) and aqueous Na₂CO₃ (3.0 eq, 2.0 M). The stronger base and higher water content are necessary to facilitate the slow hydrolysis of the pinacol ester[4].

  • Execution: Seal the vial and heat to 90°C.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3) at 6 hours. The Bpin ester (R_f ~0.6) should smoothly convert to the product without the heavy baseline streaking typical of free boronic acids. A transient intermediate spot (R_f ~0.2) may appear, representing the in situ hydrolyzed free acid.

  • Workup: After 12-18 hours, cool to room temperature, filter through a pad of Celite, and purify via standard silica gel chromatography[5].

ExperimentalWorkflow Start Select Boron Reagent Acid Boronic Acid Start->Acid Ester Pinacol Ester Start->Ester PrepA Weigh quickly Prone to dehydration Acid->PrepA PrepE Standard weighing Bench stable Ester->PrepE ReactA Mild Base (e.g., K3PO4) Low Temp (50°C) Short Time (2-4h) PrepA->ReactA ReactE Strong Base (e.g., Na2CO3) High Temp (90°C) Long Time (12-18h) PrepE->ReactE PurifyA Avoid silica storage Use immediately ReactA->PurifyA PurifyE Stable on silica Easy chromatography ReactE->PurifyE

Workflow decision tree comparing the handling, reaction, and purification of both reagents.

Comprehensive References

1.[1] Title : Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Source : ACS Publications (Journal of the American Chemical Society) | URL :[Link] 2.[3] Title : Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | Source : ACS Publications (The Journal of Organic Chemistry) | URL :[Link] 3.[2] Title : Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Source : PMC (National Institutes of Health) | URL :[Link] 4.[5] Title : Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions | Source : Organic Letters | URL :[Link] 5.[4] Title : A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation | Source : ChemRxiv | URL :[Link]

Sources

Comparative

Advanced Mass Spectrometry Fragmentation Pattern Analysis: 4-(Phenylsulfamoyl)benzeneboronic Acid vs. Structural Alternatives

As drug development increasingly leverages targeted covalent inhibitors and novel pharmacophores, molecules possessing dual functional groups demand rigorous analytical characterization. 4-(Phenylsulfamoyl)benzeneboronic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly leverages targeted covalent inhibitors and novel pharmacophores, molecules possessing dual functional groups demand rigorous analytical characterization. 4-(Phenylsulfamoyl)benzeneboronic acid (CAS: 2096334-44-8) is a prime example, combining a sulfonamide moiety with a boronic acid group.

This guide provides an in-depth, objective comparison of the mass spectrometry (MS) fragmentation patterns of 4-(Phenylsulfamoyl)benzeneboronic acid against its unsubstituted and alkyl-substituted alternatives. By understanding the underlying gas-phase thermodynamics and implementing self-validating LC-MS/MS protocols, bioanalytical scientists can achieve unparalleled quantitative accuracy.

Mechanistic Causality: The Dual-Pharmacophore Dilemma

To optimize Multiple Reaction Monitoring (MRM) transitions, we must first deconstruct the causality behind the fragmentation of this molecule compared to its structural analogs.

Sulfonamide Cleavage Dynamics (ESI+)

In positive electrospray ionization (ESI+), the fragmentation of sulfonamides is dictated by the site of protonation. Protonation occurs preferentially at the sulfonamide nitrogen, initiating an intramolecular charge transfer that severely weakens the S–N bond[1].

  • The N-Phenyl Advantage: In 4-(Phenylsulfamoyl)benzeneboronic acid, S–N bond cleavage yields an aniline radical cation (m/z 93.0). This fragment is highly stabilized by resonance across the phenyl ring, making it a dominant, highly reproducible quantifier ion[1].

  • Alternative Behavior: In unsubstituted alternatives like 4-sulfamoylphenylboronic acid, the lack of an N-aryl group prevents this radical stabilization. Instead, the molecule favors the formation of a sulfonyl cation, which is more susceptible to secondary degradation. Furthermore, all aromatic sulfonamides undergo an intramolecular rearrangement leading to the extrusion of neutral SO₂ (-64 Da), providing a reliable qualifier transition[2].

Boronic Acid Degradation Pathways (ESI-)

Boronic acids present a different challenge due to their propensity for dehydration. However, in negative ion mode (ESI-), the boronic acid moiety becomes the primary driver of fragmentation. Under high collision energy (CE), the temporary negative ion undergoes unimolecular decomposition. The boron atom's hybridization state shifts, collapsing the structure to yield the highly stable boron dioxide anion (BO₂⁻, m/z 43.0) and boron monoxide anion (BO⁻, m/z 27.0)[3].

Comparative Performance Analysis

The table below objectively compares the optimal MRM transitions and fragmentation efficiencies of 4-(Phenylsulfamoyl)benzeneboronic acid against two common alternatives. The N-phenyl substitution provides a distinct analytical advantage by yielding a highly stable, low-mass quantifier ion (m/z 93.0) that minimizes background noise.

CompoundN-SubstitutionESI ModePrecursor IonPrimary Fragment (Quantifier)Secondary Fragment (Qualifier)Optimal CE (eV)
4-(Phenylsulfamoyl)benzeneboronic acid PhenylPositivem/z 278.1[M+H]⁺m/z 93.0 (Aniline radical)m/z 214.1 [M+H-SO₂]⁺25
4-(Phenylsulfamoyl)benzeneboronic acid PhenylNegativem/z 276.1 [M-H]⁻m/z 43.0 (BO₂⁻)m/z 183.0 [M-H-Aniline]⁻35
4-Sulfamoylphenylboronic acid None (Primary)Positivem/z 202.0 [M+H]⁺m/z 185.0 (Sulfonyl cation)m/z 138.0[M+H-SO₂]⁺20
4-(Methylsulfamoyl)benzeneboronic acid MethylPositivem/z 216.0 [M+H]⁺m/z 185.0 (Sulfonyl cation)m/z 152.0 [M+H-SO₂]⁺22

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal check to rule out matrix suppression, in-source fragmentation, or isobaric interference[4].

Step 1: Matrix-Matched Calibration & IS Normalization
  • Procedure: Spike all samples and calibration standards with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C₆-4-(Phenylsulfamoyl)benzeneboronic acid, prior to protein precipitation.

  • Causality & Validation: Co-eluting matrix components can suppress ionization. By spiking the SIL-IS before extraction, any matrix-induced suppression or extraction loss affects both the analyte and the IS equally. A stable Analyte/IS area ratio self-validates the quantitative readout.

Step 2: Bipolar UHPLC-ESI-MS/MS Acquisition
  • Procedure: Utilize a sub-2 µm C18 column (2.1 x 50 mm) with a mobile phase of 0.1% Formic Acid in H₂O (A) and Acetonitrile (B). Program the mass spectrometer to perform rapid polarity switching (ESI+ / ESI-) within the same run.

  • Causality & Validation: Boronic acids and sulfonamides have orthogonal ionization preferences. By capturing the sulfonamide's structural integrity in ESI+ (m/z 278.1 → 93.0) and the intact boronic acid in ESI- (m/z 276.1 → 43.0), the method internally cross-verifies that the intact dual-pharmacophore is being measured, rather than a degradation product.

Step 3: Orthogonal Data Validation via Matrix Blanks
  • Procedure: Inject a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) immediately preceding and following the analytical batch.

  • Causality & Validation: If the m/z 93.0 transition appears in the double-blank, it indicates system carryover or solvent contamination. The protocol dictates that blank signals must remain <5% of the Lower Limit of Quantitation (LLOQ) to validate the batch[4]. Furthermore, the ratio between the quantifier (m/z 93.0) and qualifier (m/z 214.1) ions must remain within ±20% of the reference standard to confirm peak purity.

Experimental Workflow Visualization

The following logic diagram maps the self-validating LC-MS/MS architecture, highlighting the critical control points that ensure data integrity.

SelfValidatingWorkflow Prep Sample Preparation Spike 13C6-Internal Standard LC UHPLC Separation (C18, Gradient Elution) Prep->LC Analyte Injection Blank Matrix Blank Control (Carryover Check) Blank->LC Baseline Validation ESI Bipolar ESI Source (+/- Polarity Switching) LC->ESI Q1 Q1: Precursor Selection Pos: 278.1 | Neg: 276.1 ESI->Q1 Q2 Q2: CID Fragmentation Variable CE (15-40 eV) Q1->Q2 Q3 Q3: MRM Transitions m/z 93.0, 214.1, 43.0 Q2->Q3 Validation Orthogonal Validation Ratio & RT Match Q3->Validation

Figure 1: Self-validating LC-MS/MS workflow utilizing bipolar ESI and internal standard normalization.

References

  • Title: The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids Source: Journal of the American Society for Mass Spectrometry / NIH URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: Rapid Communications in Mass Spectrometry / ResearchGate URL: [Link]

  • Title: Quantitation of boronic acids at pg/mL levels of sensitivity Source: SCIEX Technical Notes URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalysis in the Synthesis of 4-(Phenylsulfamoyl)benzeneboronic Acid

For researchers and professionals in drug development, the synthesis of bespoke chemical entities is a foundational activity. Among these, arylboronic acids are of paramount importance as key building blocks in modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of bespoke chemical entities is a foundational activity. Among these, arylboronic acids are of paramount importance as key building blocks in modern medicinal chemistry, largely due to their utility in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of palladium catalysts for the synthesis of a particularly relevant compound, 4-(Phenylsulfamoyl)benzeneboronic acid, offering experimental insights to inform your catalyst selection and optimize reaction yields.

The synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid and its derivatives is a critical step in the development of various therapeutic agents. The phenylsulfamoyl moiety is a key pharmacophore in a range of biologically active molecules. The efficiency of the synthetic route to the boronic acid precursor, typically a Miyaura borylation of the corresponding aryl halide, is highly dependent on the choice of the palladium catalyst. This guide will delve into a comparative analysis of commonly employed palladium catalysts, elucidating the nuances of their reactivity and providing a framework for rational catalyst selection in the context of a sulfonamide-containing substrate.

The Critical Role of the Palladium Catalyst in Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that installs a boronic ester group onto an aryl or vinyl halide or triflate.[1] The catalytic cycle, a nuanced interplay of oxidative addition, transmetalation, and reductive elimination, is profoundly influenced by the nature of the palladium catalyst and its associated ligands.

Miyaura Borylation Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(Bpin)L_n Ar-Pd(II)(Bpin)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Bpin)L_n Transmetalation Ar-Pd(II)(Bpin)L_n->Pd(0)L_n Reductive Elimination Ar-Bpin Ar-Bpin Ar-Pd(II)(Bpin)L_n->Ar-Bpin B_2pin_2 B_2pin_2 B_2pin_2->Ar-Pd(II)(Bpin)L_n Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L_n Base Base Base->Ar-Pd(II)(Bpin)L_n

Caption: Generalized catalytic cycle for the Miyaura borylation reaction.

For a substrate such as 4-bromo-N-phenylbenzenesulfonamide, the precursor to our target molecule, the sulfonamide group introduces electronic and steric factors that can influence catalyst performance. The potential for the sulfur and oxygen atoms to coordinate to the palladium center can also affect catalytic activity. Therefore, the choice of palladium catalyst is not trivial and requires careful consideration.

Comparative Performance of Palladium Catalysts

While direct head-to-head comparative studies for the synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid are not abundant in the literature, we can draw valuable insights from studies on structurally related aryl halides. The following table summarizes the performance of several common palladium catalysts in the Miyaura borylation of various aryl halides, providing a basis for catalyst selection.

Catalyst SystemAryl HalideBorylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzeneBis(pinacolato)diboronK₂CO₃Toluene120 (Microwave)0.17>95[2]
PdCl₂(dppf)4-ChloroanisoleBis(pinacolato)diboronKOAcDioxane8016~0[3]
Pd(OAc)₂ / SPhos4-ChlorotolueneBis(pinacolato)diboronK₃PO₄Toluene100198[2]
Pd(OAc)₂ / XPhos4-ChloroanisoleBis(pinacolato)diboronK₃PO₄Toluene1001885[3]
Pd(OAc)₂ / t-Bu₃P·HBF₄4-Bromo-N,N-diphenylanilineBis(pinacolato)diboronKOAcH₂O (mechanochemical)600.1792[4]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄: As a traditional phosphine-ligated catalyst, it can be effective for activated aryl halides.[2] However, for less reactive aryl chlorides and potentially for substrates with coordinating groups like sulfonamides, its performance can be suboptimal.

  • PdCl₂(dppf): This catalyst, featuring a bidentate phosphine ligand, is often a robust choice for a variety of cross-coupling reactions.[1] However, in some reported borylation reactions of deactivated aryl chlorides, it has shown surprisingly low activity.[3]

  • Pd(OAc)₂ with Buchwald Ligands (SPhos, XPhos): The use of palladium(II) acetate in combination with bulky, electron-rich phosphine ligands, such as SPhos and XPhos, has become a gold standard for challenging Miyaura borylation reactions.[2][3] These ligands facilitate the formation of highly active monoligated Pd(0) species, which are crucial for the efficient oxidative addition of aryl chlorides. The electronic richness of the ligand also enhances the rate of reductive elimination.

  • Pd(OAc)₂ with t-Bu₃P·HBF₄: This combination has shown exceptional efficiency in mechanochemical (solid-state) borylation reactions, offering high yields in very short reaction times.[4] This approach also presents a greener alternative by minimizing solvent use.

For the borylation of 4-bromo-N-phenylbenzenesulfonamide, a system employing Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos is anticipated to provide the most reliable and high-yielding results under conventional solution-phase conditions.

Recommended Experimental Protocol

Based on the analysis of related systems, the following protocol is recommended for the synthesis of the pinacol ester of 4-(Phenylsulfamoyl)benzeneboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-bromo-N-phenylbenzenesulfonamide, bis(pinacolato)diboron, and K₃PO₄ in a flask. B Add Pd(OAc)₂ and SPhos. A->B C Add degassed toluene. B->C D Heat the mixture under an inert atmosphere (e.g., Argon) at 100 °C. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and filter through a pad of celite. E->F G Wash the filtrate with water and brine. F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: A streamlined workflow for the synthesis of the target boronic ester.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-N-phenylbenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add degassed toluene (to a concentration of 0.1-0.2 M with respect to the aryl halide).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(N-phenylsulfamoyl)phenylboronic acid pinacol ester.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid. While traditional catalysts like Pd(PPh₃)₄ may have their applications, modern catalytic systems based on Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as SPhos and XPhos offer superior performance for challenging substrates like sulfonamide-containing aryl halides.[2][3] These advanced systems generally provide higher yields under milder conditions and exhibit broader functional group tolerance. For researchers aiming to develop robust and efficient syntheses of this important class of molecules, a careful evaluation and selection of the palladium catalyst system is a key step toward achieving optimal results.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. Benchchem. Available at: https://www.benchchem.com/product/b580990/comparative-guide-palladium-catalysts-suzuki-miyaura-reactions. Accessed March 24, 2026.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: https://www.mdpi.com/1420-3049/28/15/5838. Accessed March 24, 2026.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc01351c. Accessed March 24, 2026.
  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/18/86. Accessed March 24, 2026.
  • Palladium-Catalyzed Borylation of Aryl Sulfoniums with Diborons. ACS Catalysis. Available at: https://pubs.acs.org/doi/10.
  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Springer. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6296102/. Accessed March 24, 2026.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja405949a. Accessed March 24, 2026.
  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit2/151.shtm. Accessed March 24, 2026.
  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Hal. NSF PAR. Available at: https://par.nsf.gov/servlets/purl/10287214. Accessed March 24, 2026.
  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/content/18/1/86. Accessed March 24, 2026.
  • Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/62f523c02ca427f7b6058e5a. Accessed March 24, 2026.
  • An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jacs.3c07923. Accessed March 24, 2026.
  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Chemical. Available at: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050200_1_e.pdf. Accessed March 24, 2026.
  • Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit1/164.shtm. Accessed March 24, 2026.
  • Fast and Clean Borylation of Aryl Halides Under Flow Using Sol−Gel Entrapped SiliaCat DPP-Pd. SiliCycle. Available at: https://www.qualitas1998.
  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/ol035988a. Accessed March 24, 2026.
  • Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage. RSC Publishing. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482329/. Accessed March 24, 2026.
  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit3/628.shtm. Accessed March 24, 2026.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at: https://dspace.mit.edu/handle/1721.1/85939. Accessed March 24, 2026.
  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3434310/. Accessed March 24, 2026.
  • A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/632c6d7a421689b14299b90c. Accessed March 24, 2026.
  • An evaluation of palladium-based catalysts for the base-free borylation of alkenyl carboxylates. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/An-evaluation-of-palladium-based-catalysts-for-of-Gagnon-Dufour/d41a87e53f096316f469950d40529d380f682d46. Accessed March 24, 2026.
  • Miyaura Borylation Reaction. University of Michigan. Available at: https://websites.umich.
  • A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35366a. Accessed March 24, 2026.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Phenylsulfamoyl)benzeneboronic acid

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with specialized chemical building blocks. 4-(Phenylsulfamoyl)benzeneboronic acid (CAS: 2096334-44-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with specialized chemical building blocks. 4-(Phenylsulfamoyl)benzeneboronic acid (CAS: 2096334-44-8) [1] is a highly valuable bifunctional reagent frequently utilized in medicinal chemistry and drug development, particularly in Suzuki-Miyaura cross-coupling reactions and the synthesis of enzyme inhibitors.

However, handling this compound requires a nuanced understanding of its dual functional groups. This guide provides the operational and disposal frameworks necessary to ensure laboratory safety, regulatory compliance, and environmental protection.

Mechanistic Causality of Hazards: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the chemical causality of the hazards associated with 4-(Phenylsulfamoyl)benzeneboronic acid. We do not simply mandate protective equipment; we engineer barriers based on molecular reactivity.

  • The Boronic Acid Moiety (-B(OH)₂): Boronic acids are mild Lewis acids that can interact with biological nucleophiles. Furthermore, they are prone to spontaneous dehydration in ambient air to form boroxines (anhydrides) [3]. This phase change can alter the compound's physical properties, often generating fine, hygroscopic dust that acts as a severe irritant to the respiratory tract and mucous membranes.

  • The Sulfonamide Moiety (-SO₂NH-): The phenylsulfamoyl group introduces a specific dermal risk. Sulfonamides can act as haptens—small molecules that, upon penetrating the skin, bind to endogenous carrier proteins to elicit an immune response [2]. Repeated dermal exposure can lead to severe skin sensitization or allergic contact dermatitis.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is a self-validating system; each piece of equipment serves as a targeted countermeasure against the chemical properties described above.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Provides a robust chemical barrier against the lipophilic phenyl rings, preventing dermal haptenization by the sulfonamide group.
Eye Protection ANSI Z87.1 tightly fitting safety gogglesPrevents ocular irritation from fine boronic acid/boroxine dust particles. Standard safety glasses are insufficient due to the lack of a facial seal.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents accumulation of chemical dust on personal clothing, eliminating secondary exposure routes outside the laboratory.
Respiratory Class II Type A2 Biosafety Cabinet or Chemical Fume HoodPrimary engineering control. Maintains negative pressure to capture aerosolized boronic acid dust before it reaches the operator's breathing zone.

Operational Plan: Safe Handling Protocol

This step-by-step methodology ensures that the compound is transferred and manipulated without breaking the safety envelope.

Step 1: Environmental Verification

  • Verify that the chemical fume hood has a face velocity between 80–100 feet per minute (fpm). Do not initiate handling if the hood alarm is active.

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react violently with the organic framework of the compound.

Step 2: Anti-Static Preparation

  • Boronic acid powders can hold a significant static charge, causing them to "jump" and aerosolize during transfer.

  • Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance before opening the chemical container.

Step 3: Transfer and Weighing

  • Don all required PPE (Table 1).

  • Using a clean, grounded stainless steel spatula, carefully transfer the required mass of 4-(Phenylsulfamoyl)benzeneboronic acid into the anti-static weigh boat.

  • Crucial Technique: Keep the container as close to the weigh boat as possible to minimize the drop height, thereby reducing dust generation.

Step 4: Immediate Decontamination

  • Once the transfer is complete, securely seal the source container.

  • Wipe down the exterior of the container, the spatula, and the balance area with a damp cloth (a 70% ethanol/water solution is highly effective for capturing residual organic dust). Dispose of the cloth as hazardous waste.

Logistical Disposal Plan

Improper disposal of boron-containing compounds and sulfonamides can lead to severe environmental consequences. Boron accumulation is phytotoxic and harmful to aquatic ecosystems [4], while sulfonamides are biologically active compounds that persist in wastewater, contributing to antimicrobial resistance and ecological disruption [2]. Never dispose of this compound down the drain.

Waste Segregation and Disposal Metrics
Waste ParameterGuideline / LimitActionable Procedure
Waste Classification Hazardous Chemical WasteTreat all concentrations as hazardous. Do not mix with general solid waste.
Containerization High-Density Polyethylene (HDPE)Store in a leak-proof, chemically compatible HDPE container. Avoid metal containers to prevent potential Lewis acid-base interactions.
Labeling "Hazardous Waste - Toxic/Irritant"Must clearly list "4-(Phenylsulfamoyl)benzeneboronic acid" and the date of initial accumulation.
Step-by-Step Disposal Methodology

Step 1: Segregation Collect all unreacted 4-(Phenylsulfamoyl)benzeneboronic acid, along with contaminated consumables (weigh boats, pipette tips, and the damp cleaning cloths from the operational protocol), into a dedicated HDPE hazardous waste container. Do not mix this waste stream with heavy metals or strong acids.

Step 2: Labware Decontamination Triple-rinse any reusable glassware that came into contact with the compound using an appropriate organic solvent (e.g., acetone or ethyl acetate). Collect all rinsate into a designated liquid hazardous waste carboy.

Step 3: Storage and Staging Store the sealed waste containers in a designated, well-ventilated secondary containment tray within a cool storage area, away from direct sunlight and heat sources.

Step 4: Licensed Incineration Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. The mandatory disposal route for this compound is high-temperature incineration equipped with a flue gas scrubber to safely neutralize combustion byproducts (such as SOx and NOx gases).

Workflow Visualization

The following diagram illustrates the logical decision-making process for safely handling and disposing of 4-(Phenylsulfamoyl)benzeneboronic acid, ensuring a closed-loop safety system from start to finish.

HandlingWorkflow A Pre-Operation: Verify Fume Hood B Don PPE: Nitrile, Goggles, Lab Coat A->B C Weighing: Use Anti-Static Boat B->C D Spill Occurs? C->D E Wet Wipe Clean-up (Avoid Dust) D->E Yes F Execute Synthesis (e.g., Suzuki Coupling) D->F No G Waste Segregation: HDPE Container E->G F->G H Final Disposal: High-Temp Incineration G->H

Workflow for the safe handling and disposal of 4-(Phenylsulfamoyl)benzeneboronic acid.

References

  • ChemSrc. "4-(Phenylsulfamoyl)benzeneboronic acid | CAS#:2096334-44-8". Available at: [Link]

  • Environmental Protection Agency (EPA). "Pesticides - Fact Sheet for Boric acid". Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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